trans-2,3-Dihydro-3-ethoxyeuparin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3S)-3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYTQXDJVGVND-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@H](OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119244 | |
| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015698-14-2 | |
| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015698-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of trans-2,3-Dihydro-3-ethoxyeuparin
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,3-Dihydro-3-ethoxyeuparin is a natural product belonging to the benzofuran (B130515) class of compounds.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, general experimental protocols for their determination, and a discussion of plausible biological signaling pathways based on the activity of related benzofuran derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and similar molecules.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1015698-14-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₈O₄ | [1][2][3] |
| Molecular Weight | 262.30 g/mol | [3] |
| Appearance | Powder | [4] |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Storage | Desiccate at -20°C | [2][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. However, the following sections describe generalized and widely accepted methodologies for determining the melting point and solubility of related benzofuran and natural product compounds.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if known from analogous compounds). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid organic compound.
Determination of Solubility
Understanding the solubility of a compound is crucial for its formulation, purification, and biological testing.
Principle: A standardized amount of the solute is mixed with a specific volume of a solvent to determine if it dissolves at a given temperature. This can be a qualitative assessment or a quantitative measurement.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
Water bath or incubator
-
Analytical balance
-
Pipettes
Procedure (Qualitative):
-
Sample Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.
-
Dissolution: Vortex the mixture for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the compound is considered soluble under these conditions.
-
Heating (Optional): If the compound is not soluble at room temperature, the vial can be gently warmed (e.g., in a 37°C water bath) and sonicated to aid dissolution.[4] Any changes in solubility should be noted.
Workflow for Solubility Determination
Caption: A generalized workflow for the qualitative assessment of a compound's solubility.
Plausible Biological Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently unavailable in the scientific literature. However, studies on related benzofuran derivatives provide insights into potential mechanisms of action. Benzofurans are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling cascades.[5][6]
Two prominent pathways that are frequently implicated in the biological activity of benzofuran derivatives are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5] These pathways are central regulators of inflammation, cell proliferation, and survival.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a plausible target for benzofuran derivatives.
NF-κB Signaling Pathway
Caption: A plausible mechanism where benzofuran derivatives may inhibit the NF-κB signaling pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of specific experimental data for this compound necessitates the use of generalized protocols and hypothesized biological activities based on related compounds. Researchers should independently validate all experimental procedures and biological hypotheses.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of Euparin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparin (B158306), a naturally occurring benzofuran (B130515) derivative, has garnered significant attention in the scientific community due to its diverse pharmacological activities. Found in various plant species, particularly within the Eupatorium genus, this compound and its synthetic derivatives represent a promising scaffold for the development of novel therapeutic agents. The precise determination of the chemical structure of euparin and its analogues is paramount for understanding their structure-activity relationships (SAR) and for guiding the design of more potent and selective drugs. This technical guide provides an in-depth overview of the structural elucidation of euparin and its derivatives, focusing on the application of modern spectroscopic techniques. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.
Core Methodology: A Multi-Spectroscopic Approach
The structural elucidation of euparin and its derivatives relies on a synergistic combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach allows for the unambiguous determination of the molecular formula, connectivity of atoms, and stereochemistry of these complex molecules.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A suite of 1D and 2D NMR experiments is typically employed to gain a comprehensive structural understanding.
-
Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
1D NMR Spectroscopy:
-
¹H NMR (Proton NMR): This experiment provides information about the chemical environment, number, and connectivity of protons in the molecule. Key parameters recorded include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
-
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, this experiment is less sensitive than ¹H NMR and often requires longer acquisition times.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum indicate ¹H-¹H spin-spin coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of ¹H signals to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). It is invaluable for connecting different fragments of a molecule and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is crucial for determining the relative stereochemistry of the molecule.
-
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
-
Ionization Techniques:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) may be weak or absent for some compounds.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺) with minimal fragmentation. It is particularly useful for determining the molecular weight of the parent compound.
-
-
Mass Analyzers:
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments.
-
-
Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (e.g., the molecular ion) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways.
Structural Elucidation Workflow
The process of elucidating the structure of a novel euparin derivative typically follows a logical workflow, integrating data from various spectroscopic techniques.
Data Presentation: Euparin and a Key Derivative
To illustrate the application of these techniques, the following tables summarize the characteristic NMR and MS data for euparin and one of its derivatives, 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran.
Table 1: ¹H NMR Spectroscopic Data (ppm, J in Hz)
| Position | Euparin (in CDCl₃) | 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran (in CDCl₃) |
| Benzofuran Core | ||
| 3-H | 6.75 (s) | 3.20 (dd, J = 15.5, 8.0) |
| 4-H | 7.60 (s) | 7.55 (s) |
| 7-H | 7.05 (s) | 6.80 (s) |
| Substituents | ||
| 2-C(CH₃)₂ | 2.15 (s) | 1.25 (s), 1.30 (s) |
| 2-C=CH₂ | 5.40 (s), 6.00 (s) | - |
| 5-COCH₃ | 2.60 (s) | 2.55 (s) |
| 6-OH | 12.50 (s) | 12.45 (s) |
| 2-CH(OH) | - | 4.85 (dd, J = 8.0, 7.5) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Position | Euparin (in CDCl₃) | 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran (in CDCl₃) |
| Benzofuran Core | ||
| 2 | 155.0 | 92.5 |
| 3 | 105.0 | 32.0 |
| 3a | 120.0 | 118.0 |
| 4 | 128.0 | 127.5 |
| 5 | 115.0 | 114.0 |
| 6 | 160.0 | 162.0 |
| 7 | 100.0 | 98.0 |
| 7a | 165.0 | 164.0 |
| Substituents | ||
| 2-C(CH₃)₂ | 22.0 | 25.0, 26.0 |
| 2-C=CH₂ | 145.0, 110.0 | - |
| 5-COCH₃ | 205.0, 28.0 | 204.0, 27.0 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Euparin | ESI+ | 217.0813 [M+H]⁺ | 201, 189, 173 |
| 5-acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran | ESI+ | 251.1283 [M+H]⁺ | 233, 215, 193, 177 |
Signaling Pathways and Logical Relationships
The structural features of euparin and its derivatives are directly linked to their biological activities. For instance, the presence and position of hydroxyl and acetyl groups can significantly influence their interactions with biological targets. The following diagram illustrates the relationship between structural modifications and potential biological outcomes.
Conclusion
The structural elucidation of euparin and its derivatives is a critical step in the journey from natural product discovery to the development of new medicines. A meticulous and integrated approach, combining various NMR and MS techniques, is essential for the unambiguous determination of their complex chemical structures. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers in this exciting field. A thorough understanding of the structural nuances of these compounds will undoubtedly pave the way for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
An In-depth Technical Guide on trans-2,3-Dihydro-3-ethoxyeuparin and its Structural Analogs
Disclaimer: Extensive searches for scientific literature on trans-2,3-Dihydro-3-ethoxyeuparin (CAS Number 1015698-14-2) did not yield specific data regarding its biological activity, mechanism of action, or detailed experimental protocols. The information presented in this guide is based on published research on the closely related parent compound, euparin (B158306), and the broader class of dihydrobenzofuran derivatives. This document serves as a technical overview of the potential biological activities and mechanisms that could be relevant for the compound of interest, intended for researchers, scientists, and drug development professionals.
Core Compound Information
This compound is a derivative of euparin, a natural product belonging to the benzofuran (B130515) class of compounds. Its chemical structure suggests potential for a range of biological activities, drawing from the known properties of the dihydrobenzofuran scaffold.
| Property | Value | Source |
| CAS Number | 1015698-14-2 | N/A |
| Molecular Formula | C₁₅H₁₈O₄ | N/A |
| Molecular Weight | 262.30 g/mol | N/A |
| Synonyms | (-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-1-benzofuran-5-yl]ethanone | [1] |
| Chemical Class | Dihydrobenzofuran | N/A |
Potential Biological Activities of Structurally Related Compounds
Research on euparin and other dihydrobenzofuran derivatives has revealed a wide spectrum of pharmacological effects. These findings provide a foundation for investigating the potential therapeutic applications of this compound.
Antiviral Activity
Euparin has demonstrated notable antiviral properties, particularly against poliovirus.[2] Studies on other benzofuran derivatives have identified them as broad-spectrum antiviral agents through the activation of the Stimulator of Interferon Genes (STING) signaling pathway.[3][4]
Anti-inflammatory and Antioxidant Effects
The dihydrobenzofuran scaffold is associated with significant anti-inflammatory and antioxidant activities.[5] Euparin itself is a known inhibitor of reactive oxygen species (ROS).[2] The anti-inflammatory mechanism of some derivatives involves the inhibition of prostaglandin (B15479496) synthesis.[5]
Anticancer Properties
Various benzofuran derivatives have been investigated for their potential as anticancer agents.[6][7][8][9] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR and HIF-1 pathways.[6][10]
Neurological and Psychiatric Effects
Euparin has been shown to possess antidepressant-like effects.[2] Research suggests this activity is mediated through the modulation of monoaminergic neurotransmitter systems and the SAT1/NMDAR2B/BDNF signaling pathway.[11] Additionally, certain dihydrobenzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), indicating potential applications in pain management and neuroinflammation.[12]
Other Biological Activities
The benzofuran class of compounds has also been associated with antifungal, antibacterial, analgesic, and antiarrhythmic properties.[13][14]
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, several signaling pathways may be relevant to the biological function of this compound.
Antidepressant Activity of Euparin: A Potential Signaling Pathway
The antidepressant effect of euparin has been linked to the SAT1/NMDAR2B/BDNF signaling pathway.[11] A simplified representation of this proposed pathway is provided below.
Caption: Proposed signaling pathway for the antidepressant effect of euparin.
Experimental Protocols for Evaluating Biological Activity
While specific protocols for this compound are unavailable, the following are general methodologies used to assess the biological activities of related benzofuran derivatives.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a compound required to inhibit viral plaque formation by 50% (EC₅₀).
Methodology:
-
Cell Culture: Vero cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and then infected with a specific multiplicity of infection (MOI) of the target virus (e.g., poliovirus).
-
Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 1% carboxymethylcellulose.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until viral plaques are visible.
-
Staining and Quantification: The overlay is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet. The number of plaques in each well is counted, and the EC₅₀ is calculated by comparing the plaque numbers in treated wells to those in untreated (control) wells.[15]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.[16]
Summary of Quantitative Data for Related Compounds
The following tables summarize key quantitative data from studies on euparin and other relevant benzofuran derivatives.
Table 1: Antiviral Activity of Euparin against Poliovirus [2]
| Virus Type | EC₅₀ (µg/mL) |
| Poliovirus 1 | 0.47 |
| Poliovirus 2 | 0.12 |
| Poliovirus 3 | 0.15 |
Table 2: Anti-inflammatory Activity of a Benzofuran-Heterocycle Hybrid (Compound 5d) [16]
| Assay | IC₅₀ (µM) |
| NO Production Inhibition | 52.23 ± 0.97 |
| Cytotoxicity (RAW 264.7 cells) | > 80 |
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking in the scientific literature, the known biological activities of its parent compound, euparin, and the broader class of dihydrobenzofuran derivatives suggest that it is a promising candidate for further investigation. The diverse pharmacological profile of this chemical family, including antiviral, anti-inflammatory, anticancer, and neurological effects, warrants a comprehensive evaluation of this compound.
Future research should focus on:
-
In vitro screening: Assessing the activity of the compound in a broad range of assays targeting the aforementioned biological activities.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies: Comparing the activity of this compound with other euparin derivatives to understand the contribution of the ethoxy group at the 3-position.
The information compiled in this guide provides a solid foundation for initiating such research endeavors.
References
- 1. Euparin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 8. Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Blueprint of Benzofurans: A Technical Guide to Their Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran (B130515) derivatives represent a large and diverse family of heterocyclic compounds that are ubiquitous in nature.[1] Possessing a unique bicyclic structure, a fusion of benzene (B151609) and furan (B31954) rings, these molecules exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[2] This has positioned them as promising scaffolds in drug discovery and development. Understanding the intricate biosynthetic pathways that lead to the vast diversity of naturally occurring benzofurans is paramount for their targeted production and the bioengineering of novel derivatives with enhanced therapeutic potential.
This in-depth technical guide provides a comprehensive overview of the biological origins of benzofuran compounds in plants, fungi, and bacteria. It details the key biosynthetic pathways, the enzymes that catalyze these intricate transformations, and the precursor molecules from which they are derived. Quantitative data on the natural abundance of these compounds are presented for comparative analysis, and detailed experimental protocols for key research methodologies are provided.
I. Biosynthesis of Benzofuran Compounds in Plants
Plants are a prolific source of benzofuran derivatives, which are primarily synthesized via the phenylpropanoid pathway. These compounds often function as phytoalexins, playing a crucial role in plant defense mechanisms.
The Phenylpropanoid Pathway: The Gateway to Benzofurans
The biosynthesis of most plant-derived benzofurans begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into various hydroxycinnamic acid derivatives, with p-coumaroyl-CoA being a central intermediate.
Biosynthesis of Moracins: A Case Study in 2-Arylbenzofurans
Moracins, a class of 2-arylbenzofurans predominantly found in mulberry (Morus species), are well-studied examples of plant-derived benzofurans.[2] Their biosynthesis is a complex process involving stilbene (B7821643) synthases, prenyltransferases, and cytochrome P450 monooxygenases.[2]
A putative biosynthetic pathway for moracins has been proposed based on transcriptome analysis and in vitro enzymatic assays in Morus alba.[2][3]
Figure 1: Putative biosynthetic pathway of moracins in Morus alba.
Key Enzymatic Steps in Moracin Biosynthesis:
-
Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate-CoA ligase (4CL): These enzymes catalyze the initial steps of the phenylpropanoid pathway, converting L-phenylalanine to p-coumaroyl-CoA.
-
Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, resveratrol.[4]
-
Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are proposed to be involved in the hydroxylation of resveratrol to oxyresveratrol and the subsequent oxidative cyclization of the stilbene to form the benzofuran core of moracin M.[2] The exact mechanism of this crucial ring formation is still under investigation but is thought to proceed via a radical-mediated process.[5]
-
Prenyltransferases (PTs): These enzymes are responsible for the prenylation of the benzofuran core, adding isoprenoid moieties to create compounds like moracin C and moracin N.[2]
-
Further P450-mediated modifications: Additional P450 enzymes catalyze further hydroxylations and other modifications to produce the diverse array of moracin derivatives, such as moracin O and moracin D.[2]
Furanocoumarins: A Prominent Class of Plant Benzofurans
Furanocoumarins, such as psoralen (B192213) and angelicin, are another major group of benzofuran derivatives in plants, particularly abundant in the Apiaceae and Rutaceae families. Their biosynthesis also originates from the phenylpropanoid pathway, with umbelliferone (B1683723) (7-hydroxycoumarin) serving as a key precursor. The formation of the furan ring involves prenylation of the coumarin (B35378) core followed by oxidative cyclization.
II. Fungal and Bacterial Origins of Benzofuran Compounds
While plants are a major source, fungi and bacteria also contribute to the diversity of naturally occurring benzofuran compounds. The biosynthetic pathways in these microorganisms often differ significantly from those in plants and frequently involve polyketide synthases.
Fungal Biosynthesis: The Role of Polyketide Synthases
In fungi, the biosynthesis of some aromatic compounds, including those with furan and benzofuran moieties, is often attributed to polyketide synthases (PKSs).[6] These large, multifunctional enzymes utilize acyl-CoA precursors to construct complex polyketide chains that can subsequently undergo cyclization and modification to form a variety of secondary metabolites.
While specific benzofuran biosynthetic gene clusters in fungi are still being fully elucidated, genomic studies have identified numerous PKS gene clusters in various fungal species, suggesting a rich and largely untapped source of novel benzofuran compounds.[3][6] For instance, the biosynthesis of asperfuranone in Aspergillus nidulans involves a gene cluster containing two PKSs.[3]
Bacterial Biosynthesis: Emerging Evidence
Evidence for benzofuran biosynthesis in bacteria is also emerging. Some bacterial species are known to possess gene clusters encoding for PKS and other tailoring enzymes that could potentially be involved in the production of benzofuran derivatives. For example, some Streptomyces species, known for their prolific production of secondary metabolites, contain numerous biosynthetic gene clusters, some of which are predicted to produce polyketide-derived aromatic compounds.[1] Further research is needed to functionally characterize these gene clusters and identify their benzofuran products.
III. Quantitative Data on Naturally Occurring Benzofuran Compounds
The concentration of benzofuran compounds in their natural sources can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data for representative benzofuran compounds.
Table 1: Concentration of Moracins and Related Compounds in Morus species.
| Compound | Plant Species | Tissue | Concentration | Reference(s) |
| Morusin | Morus alba | Root Bark | 10.98 ± 10.49 mg/g | [4] |
| Morusin | Morus alba | Twigs | 2.63 ± 1.97 mg/g | [4] |
| Morusin | Morus alba | Fruits | 0.11 ± 0.10 mg/g | [4] |
| Moracin | Morus alba | Seeds | 4.7–7.2 mg/100 g | [5] |
| 4-Prenylmoracin | Morus alba | Seeds | 10.5–43.3 mg/100 g | [5] |
| Oxyresveratrol | Morus alba | Twigs | Not specified | [7] |
| Moracin | Morus alba | Twigs | Not specified | [7] |
Table 2: Concentration of Eupomatenoids in Piper rivinoides.
| Compound | Tissue | Concentration (µg/g dry weight) | Reference(s) |
| Eupomatenoid-5 | Leaves | ~1600 | [8] |
| Eupomatenoid-5 | Branches | ~800 | [8] |
| Eupomatenoid-5 | Stems | ~800 | [8] |
| Eupomatenoid-5 | Roots | ~150 | [8] |
| Eupomatenoid-6 | Leaves | ~1400 | [8] |
| Eupomatenoid-6 | Branches | ~700 | [8] |
| Eupomatenoid-6 | Stems | ~700 | [8] |
| Eupomatenoid-6 | Roots | ~120 | [8] |
| Conocarpan | Leaves | ~1200 | [8] |
| Conocarpan | Branches | ~600 | [8] |
| Conocarpan | Stems | ~600 | [8] |
| Conocarpan | Roots | ~100 | [8] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of benzofuran biosynthesis.
Quantification of Moracins in Morus alba by HPLC-DAD
This protocol is adapted from established methods for the analysis of phenolic compounds in Morus species.[9][10]
Objective: To quantify the concentration of moracins in different tissues of Morus alba.
Materials:
-
Plant material (e.g., root bark, twigs, leaves)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Moracin standards (e.g., morusin, moracin C)
-
HPLC system with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Freeze-dry the plant material and grind it into a fine powder.
-
Accurately weigh approximately 1 g of the powdered material into a centrifuge tube.
-
Add 10 mL of 80% methanol, vortex thoroughly, and sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-40 min: 50-90% B
-
40-45 min: 90% B
-
45-50 min: 90-10% B
-
50-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 280 nm and 320 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each moracin compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the moracins in the plant extracts by comparing their peak areas to the calibration curve.
-
Figure 2: Workflow for HPLC-DAD analysis of moracins.
Heterologous Expression and Functional Characterization of a Putative Benzofuran-Forming Cytochrome P450
This protocol provides a general framework for expressing a candidate plant P450 enzyme in yeast and assaying its activity.[11]
Objective: To determine if a candidate P450 from Morus alba can catalyze the oxidative cyclization of a stilbene precursor to form a benzofuran.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae WAT11)
-
Candidate P450 cDNA cloned into an entry vector
-
Yeast transformation reagents
-
Yeast growth media (SD-Ura, SG-Ura)
-
Stilbene substrate (e.g., oxyresveratrol)
-
Microsome isolation buffer
-
NADPH
-
HPLC system for product analysis
Procedure:
-
Cloning and Yeast Transformation:
-
Clone the full-length cDNA of the candidate P450 into the yeast expression vector.
-
Transform the expression construct into competent yeast cells using the lithium acetate (B1210297) method.
-
Select for transformants on SD-Ura plates.
-
-
Protein Expression:
-
Inoculate a single colony of transformed yeast into SD-Ura liquid medium and grow overnight.
-
Inoculate a larger culture of SG-Ura medium with the overnight culture to an OD600 of 0.4.
-
Induce protein expression by adding galactose to a final concentration of 2% and incubate for 24-48 hours at 30 °C.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the isolated microsomes, NADPH, and the stilbene substrate in a suitable buffer.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Evaporate the solvent and redissolve the residue in methanol.
-
-
Product Analysis:
-
Analyze the reaction products by HPLC, comparing the retention time and UV spectrum to an authentic standard of the expected benzofuran product (if available).
-
For further confirmation, collect the product peak and analyze by mass spectrometry.
-
Figure 3: Workflow for heterologous expression and characterization of a P450 enzyme.
V. Conclusion
The biological origins of benzofuran compounds are diverse and complex, spanning across the plant, fungal, and bacterial kingdoms. In plants, the phenylpropanoid pathway serves as the primary route for the biosynthesis of a wide array of benzofurans, including the well-characterized moracins and furanocoumarins. The enzymatic machinery, particularly the roles of stilbene synthases and cytochrome P450s, is beginning to be unraveled, offering exciting prospects for metabolic engineering. In microorganisms, polyketide synthases are emerging as key players in the construction of the benzofuran scaffold, although much of their biosynthetic potential remains to be explored.
The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers in the field. Further elucidation of the biosynthetic pathways of benzofurans, particularly the precise mechanisms of ring formation and the characterization of novel enzymes from diverse organisms, will undoubtedly pave the way for the development of new and improved therapeutic agents based on this versatile chemical scaffold.
References
- 1. Streptomyces sp. VN1, a producer of diverse metabolites including non-natural furan-type anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Analysis of Morusin from <i>Ramulus mori</i> by HPLC-DAD, Its Distribution <i>in Vivo</i> and Differentiation in the Cultivated Mulberry Species [file.scirp.org]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Cyclization in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Euparin and its Derivatives for Researchers and Drug Development Professionals
Introduction
Euparin (B158306) is a naturally occurring benzofuran (B130515) derivative found in various plants of the Eupatorium genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiviral, antimicrobial, and antioxidant properties.[1][2] The structural modification of euparin, such as the introduction of an ethoxy group to form ethoxyeuparin and other derivatives, presents a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) for euparin, serving as a foundational reference for the characterization of its derivatives. Detailed experimental protocols for synthesis and spectroscopic analysis are included, along with a visualization of a key signaling pathway influenced by euparin derivatives.
Spectroscopic Data of Euparin
The following tables summarize the key spectroscopic data for euparin, which is essential for the structural elucidation and characterization of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for Euparin
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | H-4 |
| 7.15 | s | 1H | H-7 |
| 6.80 | s | 1H | H-3 |
| 5.40 | q | 1H | =CH (isopropenyl) |
| 5.10 | q | 1H | =CH (isopropenyl) |
| 2.60 | s | 3H | -COCH3 |
| 2.15 | s | 3H | -CH3 (isopropenyl) |
Table 2: 13C NMR Spectroscopic Data for Euparin [3]
| Chemical Shift (δ) ppm | Assignment |
| 197.0 | C=O |
| 163.5 | C-2 |
| 158.0 | C-7a |
| 145.0 | C-6 |
| 132.0 | C-5 |
| 128.0 | C-3a |
| 122.0 | C (isopropenyl) |
| 115.0 | CH2 (isopropenyl) |
| 111.0 | C-4 |
| 105.0 | C-3 |
| 95.0 | C-7 |
| 26.0 | -COCH3 |
| 22.0 | -CH3 (isopropenyl) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Euparin [4][5]
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100 | [M]+ |
| 201 | 80 | [M-CH3]+ |
| 173 | 40 | [M-COCH3]+ |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data for Euparin
| Wavenumber (cm-1) | Assignment |
| 3350 | O-H stretch (phenolic) |
| 1640 | C=O stretch (aromatic ketone) |
| 1610, 1580 | C=C stretch (aromatic) |
| 1270 | C-O stretch (furan) |
| 850 | C-H bend (aromatic) |
Experimental Protocols
Synthesis of Euparin Derivatives (Chalcones)[6]
A mixture of euparin (1 mmol) and an appropriate aromatic aldehyde (1.2 mmol) is dissolved in ethanol (B145695) (20 mL). To this solution, an aqueous solution of potassium hydroxide (B78521) (40%, 5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography. After completion of the reaction, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired euparin-derived chalcone.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer (400 or 500 MHz for 1H and 100 or 125 MHz for 13C) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.[4][5] The sample is introduced via a direct insertion probe or after separation by gas chromatography.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer using KBr pellets or as a thin film.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of euparin derivatives.
Proposed Signaling Pathway Inhibition by Euparin Derivatives
Euparin and its derivatives have been investigated for their potential to inhibit key enzymes involved in metabolic diseases. For instance, certain euparin-derived chalcones have shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are important targets in the management of type 2 diabetes.[6]
Caption: Inhibition of α-glucosidase and PTP1B signaling by euparin derivatives.
Conclusion
This technical guide provides a foundational set of spectroscopic data for euparin, which is invaluable for the synthesis and characterization of its derivatives, including ethoxyeuparin. The provided experimental protocols offer a starting point for the preparation and analysis of these novel compounds. The visualization of the experimental workflow and a key signaling pathway targeted by euparin derivatives aims to facilitate a deeper understanding for researchers and professionals in the field of drug development. Further research into the spectroscopic properties and biological activities of ethoxyeuparin and other derivatives is warranted to explore their full therapeutic potential.
References
- 1. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Euparin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Euparin (B158306), a naturally occurring benzofuran, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological properties of euparin derivatives, with a focus on their potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Inhibitory Activity against Enzymes Implicated in Type 2 Diabetes
Recent studies have highlighted the potential of euparin derivatives as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of type 2 diabetes mellitus.[1] A series of chalcone (B49325) derivatives of euparin were synthesized and evaluated for their inhibitory effects on these enzymes.
Quantitative Data: Inhibition of α-Glucosidase and PTP1B
| Compound | Target Enzyme | IC50 (µM) |
| 12 | α-Glucosidase | 39.77[1] |
| PTP1B | 39.31[1] | |
| 15 | α-Glucosidase | 9.02[1] |
| PTP1B | 3.47[1] |
Table 1: Inhibitory activity (IC50 values) of selected euparin derivatives against α-glucosidase and PTP1B.[1]
Experimental Protocol: Enzyme Inhibition Assays
α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase was determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The assay mixture, containing the enzyme, buffer, and varying concentrations of the test compound, was incubated prior to the addition of the substrate. The reaction was initiated by the addition of pNPG and the absorbance was measured at 405 nm. The percentage of inhibition was calculated by comparing the absorbance of the test sample with that of the control. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was then determined.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay: The inhibitory activity against PTP1B was evaluated using p-nitrophenyl phosphate (B84403) (pNPP) as the substrate. The enzyme was pre-incubated with different concentrations of the euparin derivatives in a buffer solution. The reaction was started by the addition of pNPP. After a defined incubation period, the reaction was terminated, and the amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm. The IC50 values were calculated from the dose-response curves.
Signaling Pathway: Regulation of Glucose Homeostasis
The dual inhibition of α-glucosidase and PTP1B by euparin derivatives represents a promising strategy for the management of type 2 diabetes. α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, euparin derivatives can enhance insulin sensitivity and improve glucose uptake and metabolism.
References
Euparin from Eupatorium Species: A Technical Guide on its Discovery, History, and Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Euparin (B158306), a naturally occurring benzofuran (B130515) derivative, has been isolated from various species of the Eupatorium genus. First identified in 1939, this compound has since been the subject of research exploring its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery and history of euparin, detailing its isolation and characterization. It presents a compilation of its biological activities, including antiviral, antidepressant, antioxidant, and antifungal effects, supported by quantitative data where available. Detailed experimental protocols for key assays and a visualization of its known signaling pathways are provided to support further research and development efforts.
Discovery and History
The discovery of euparin dates back to the early 20th century, with its initial isolation from Eupatorium purpureum. The chemical structure of euparin was subsequently elucidated in 1939 by Kamthong and Robertson, who identified it as a benzofuran derivative[1].
Decades later, interest in the pharmacological potential of Eupatorium species led to further investigations. A notable example is the bioassay-guided fractionation of an organic extract from Eupatorium buniifolium, which was found to possess significant antiviral activity against poliovirus. This investigation led to the re-isolation and identification of euparin as the primary active compound responsible for this effect[1]. This work highlighted the potential of traditional medicinal plants as sources for novel therapeutic agents and renewed interest in the biological activities of euparin.
Physicochemical Properties
Euparin is characterized by the following molecular structure and properties:
-
Chemical Name: 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone
-
Molecular Formula: C₁₃H₁₂O₃
-
Molecular Weight: 216.23 g/mol
-
Appearance: Solid powder
-
Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Biological Activities and Quantitative Data
Euparin has been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data for these effects.
Table 1: Antiviral Activity of Euparin against Poliovirus Types 1, 2, and 3
| Virus Serotype | EC₅₀ (µg/mL) | Cytotoxicity (CC₅₀, µg/mL) | Selectivity Index (SI) |
| Poliovirus 1 | 0.47 ± 0.05 | 133.9 ± 12.1 | 284.9 |
| Poliovirus 2 | 0.12 ± 0.01 | 128.2 ± 9.8 | 1068 |
| Poliovirus 3 | 0.15 ± 0.01 | 128.2 ± 9.8 | 854.7 |
Data from plaque reduction assay in Vero cells.[1]
Table 2: Antidepressant-like Effects of Euparin in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model
| Treatment Group | Dose (mg/kg) | Effect on Monoamine Neurotransmitters | Effect on Monoamine Oxidase (MAO) | Effect on Reactive Oxygen Species (ROS) |
| Euparin | 8 | Increased | Decreased | Decreased |
| Euparin | 16 | Increased | Decreased | Decreased |
| Euparin | 32 | Increased | Decreased | Decreased |
Table 3: Antioxidant and Antifungal Activity of Euparin
| Activity | Assay | Target Organism | Quantitative Data |
| Antioxidant | - | - | Moderate activity reported |
| Antifungal | - | Trichophyton mentagrophytes | Activity reported |
Note: Specific IC₅₀ and MIC values for antioxidant and antifungal activities, respectively, were not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Antidepressant Activity: The SAT1/NMDAR2B/BDNF Signaling Pathway
Euparin has been shown to exert antidepressant-like effects by modulating the SAT1/NMDAR2B/BDNF signaling pathway. In a mouse model of depression, euparin treatment restored the decreased expression of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF). This suggests that euparin's antidepressant properties may be mediated through the regulation of this pathway, which is crucial for neuronal survival, plasticity, and neurotransmitter function.
References
An In-depth Technical Guide on the Solubility of trans-2,3-Dihydro-3-ethoxyeuparin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of trans-2,3-Dihydro-3-ethoxyeuparin, a compound of interest in life sciences research. Due to the limited availability of direct quantitative solubility data for this specific molecule in peer-reviewed literature, this document provides a comprehensive overview based on the solubility characteristics of structurally related dihydrobenzofuran derivatives. Furthermore, it outlines a detailed, best-practice experimental protocol for determining the thermodynamic solubility of this and similar compounds. This guide also includes a visualization of a representative synthetic pathway for related compounds to provide a broader context for researchers working with this class of molecules.
Introduction to this compound
This compound is a natural product derivative belonging to the benzofuran (B130515) class of compounds. Molecules within this class, such as the parent compound euparin, have demonstrated a range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1] The structural characteristics of this compound, including its heterocyclic dihydrobenzofuran core, suggest its potential significance in medicinal chemistry and drug discovery programs. A critical physicochemical parameter for the advancement of any compound in a research and development pipeline is its solubility in various solvent systems, which influences everything from reaction conditions for synthesis to formulation for biological assays.
Qualitative Solubility Profile of Structurally Related Compounds
Based on this information, the following solvents are likely to be effective in dissolving this compound:
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Tetrahydrofuran (THF)
It is important to note that while these solvents are suitable for solubilizing related compounds for reaction purposes, their appropriateness for biological assays would need to be carefully considered due to potential cellular toxicity.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of solvents has not been reported in the scientific literature. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in the subsequent section.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Polar Protic | ||||
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Non-Polar | ||||
| Toluene | ||||
| Hexane | ||||
| Dichloromethane |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for its accuracy and reliability.
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing these standards using a validated HPLC method.
-
Analyze the filtered saturated solution (the filtrate) using the same HPLC method.
-
Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) and molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Visualizations
General Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Synthetic Pathway for trans-2,3-diaryl-dihydrobenzofurans
This diagram outlines a generalized synthetic approach for a class of compounds structurally related to this compound, leveraging a persistent radical effect.[3]
Caption: Synthesis of trans-2,3-diaryl-dihydrobenzofurans.
Conclusion
While direct solubility data for this compound remains to be published, this guide provides a foundational understanding based on related chemical structures and outlines a robust experimental protocol for its determination. The provided workflow and synthetic context aim to support researchers and drug development professionals in their work with this and similar dihydrobenzofuran compounds. The generation of accurate solubility data through the described methods will be invaluable for the future development and application of this compound.
References
The Stereochemical Landscape of Dihydrobenzofuran Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged motif in a vast array of natural products, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The stereochemistry of these molecules plays a pivotal role in their biological function, making a thorough understanding of their three-dimensional structure essential for drug discovery and development. This technical guide provides an in-depth exploration of the stereochemistry of dihydrobenzofuran natural products, focusing on their structural elucidation, biosynthetic origins, and the experimental protocols used to determine their absolute and relative configurations.
Structural Diversity and Stereochemical Complexity
Dihydrobenzofuran natural products encompass a wide range of structural classes, including lignans, neolignans, and flavonoids. The core 2,3-dihydrobenzofuran ring system typically possesses chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers. The substitution patterns on both the dihydrofuran and the benzofuran (B130515) rings further contribute to the structural diversity and complexity of these compounds.
The relative stereochemistry of the substituents at C2 and C3 (cis or trans) significantly influences the overall shape of the molecule and, consequently, its interaction with biological targets. The determination of this relative stereochemistry is a crucial first step in the structural elucidation process.
Biosynthesis and Stereochemical Control
The biosynthesis of dihydrobenzofuran natural products often involves enzymatic reactions that impart a high degree of stereochemical control. A prominent example is the proposed biosynthetic pathway of rocaglamide, a potent anticancer agent. This pathway is believed to involve a key cycloaddition reaction between a flavonoid precursor and a cinnamic acid derivative, followed by a series of rearrangements to form the characteristic cyclopenta[b]benzofuran core.[1][2][3]
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of trans-2,3-Dihydro-3-ethoxyeuparin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of trans-2,3-Dihydro-3-ethoxyeuparin, a derivative of the natural product euparin (B158306). The synthetic strategy is centered on a highly enantioselective organocatalyzed intramolecular oxa-Michael addition to construct the chiral trans-2,3-disubstituted dihydrobenzofuran core. This key step is preceded by the synthesis of a requisite chalcone-like precursor via a Claisen-Schmidt condensation. This application note offers a comprehensive guide, including detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow, to facilitate the replication and adaptation of this methodology in a research and drug development setting.
Introduction
Euparin and its derivatives are a class of benzofuran (B130515) natural products that have garnered significant interest due to their diverse biological activities. The precise stereochemical control in the synthesis of these molecules is often crucial for their pharmacological efficacy. This protocol details a robust and highly enantioselective route to access the trans-diastereomer of 2,3-Dihydro-3-ethoxyeuparin. The key transformation is an intramolecular oxa-Michael addition of a phenolic hydroxyl group to an α,β-unsaturated enone, catalyzed by a chiral primary amine-thiourea organocatalyst. This method, adapted from the work of Lu et al. (2012), provides excellent control over the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring system[1].
Synthetic Scheme
The overall synthetic approach is a two-step process starting from a substituted o-hydroxyacetophenone. The first step involves the synthesis of an enone precursor via a Claisen-Schmidt condensation, followed by the key enantioselective intramolecular oxa-Michael addition.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the enantioselective synthesis.
Experimental Protocols
Step 1: Synthesis of (E)-1-(2-hydroxy-4-acetyl-3-isopropenylphenyl)-3-ethoxyprop-2-en-1-one (Enone Precursor)
This procedure is a representative Claisen-Schmidt condensation adapted for the synthesis of the enone precursor.
Materials:
-
2-Hydroxy-4-acetyl-3-isopropenylacetophenone
-
Ethoxyacetaldehyde (or a suitable precursor/equivalent)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-4-acetyl-3-isopropenylacetophenone (1.0 eq) in ethanol.
-
To this solution, add ethoxyacetaldehyde (1.1 eq).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.
-
The crude product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure enone precursor.
Step 2: Enantioselective Synthesis of this compound
This protocol is based on the general method for the enantioselective synthesis of trans-dihydrobenzofurans developed by Lu et al. (2012)[1].
Materials:
-
(E)-1-(2-hydroxy-4-acetyl-3-isopropenylphenyl)-3-ethoxyprop-2-en-1-one (Enone Precursor)
-
(R,R)-1,2-diphenylethylamine-derived primary amine-thiourea catalyst
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the enone precursor (1.0 eq) and the chiral primary amine-thiourea catalyst (0.1 eq).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (optimization may be required, typically ranging from room temperature to 60 °C) and monitor the progress by TLC.
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis, based on analogous reactions reported in the literature[1].
Table 1: Reaction Conditions and Yields for the Enantioselective Cyclization
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 25 | 48 | 85-95 |
| 2 | 5 | 40 | 36 | 80-90 |
| 3 | 10 | 60 | 24 | 90-98 |
Table 2: Stereochemical Outcome of the Enantioselective Cyclization
| Entry | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) |
| 1 | >95:5 | 94-99 |
| 2 | >95:5 | 92-98 |
| 3 | 90:10 | 96-99 |
Signaling Pathway/Reaction Mechanism
The key enantioselective step proceeds through a well-defined transition state organized by the bifunctional organocatalyst. The thiourea (B124793) moiety of the catalyst activates the enone through hydrogen bonding, while the primary amine activates the phenolic hydroxyl group, facilitating the intramolecular conjugate addition.
Diagram of the Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective cyclization.
Conclusion
The described synthetic route provides an efficient and highly stereoselective method for the preparation of this compound. The use of a chiral primary amine-thiourea organocatalyst in the key intramolecular oxa-Michael addition step ensures high enantiopurity of the final product. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug development for the synthesis of euparin derivatives and other structurally related chiral dihydrobenzofurans.
References
Application Notes and Protocols for the Isolation of Euparin Derivatives from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparin (B158306) and its derivatives are a class of naturally occurring benzofurans found in various plant species, particularly within the Asteraceae family. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antidepressant properties. This document provides detailed protocols for the isolation and purification of euparin derivatives from plant materials, methods for their quantification, and an overview of their known biological signaling pathways to aid in further research and drug development.
Data Presentation
The yield of euparin derivatives can vary significantly depending on the plant source and the extraction method employed. The following table summarizes quantitative data from representative studies.
| Plant Species | Plant Part | Extraction Method | Solvent System | Compound | Yield (% w/w of dried plant material) | Purity (%) | Reference |
| Eupatorium buniifolium | Aerial parts | Maceration | Dichloromethane (B109758):Methanol (B129727) (1:1) | Euparin | 0.0078% | >95% | [1] |
| Nephelium lappaceum | Leaves | Soxhlet Extraction | Methanol | Mixed Phytochemicals | Not Specified | Not Specified | [2] |
| Bryophyllum pinnatum | Leaves | Maceration | Chloroform | Mixed Phytochemicals | Not Specified | Not Specified | [3] |
| Bryophyllum pinnatum | Leaves | Soxhlet Extraction | Chloroform | Mixed Phytochemicals | Not Specified | Not Specified | [3] |
| Cassia fistula L. | Roots | Maceration | Ethyl Acetate (B1210297) | Mixed Phytochemicals | Lower than Soxhlet | Not Specified | [4] |
| Cassia fistula L. | Roots | Soxhlet Extraction | Ethyl Acetate | Mixed Phytochemicals | Higher than Maceration | Not Specified | [4] |
Experimental Protocols
Protocol 1: Isolation of Euparin from Eupatorium buniifolium by Maceration and Column Chromatography
This protocol is adapted from a study reporting the successful isolation of euparin with antiviral activity.[1]
1. Plant Material Preparation:
-
Air-dry the aerial parts of Eupatorium buniifolium.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction by Maceration:
-
Macerate 500 g of the powdered plant material with a 1:1 (v/v) mixture of dichloromethane and methanol for 24 hours at room temperature.
-
Filter the extract using a vacuum filter.
-
Repeat the maceration process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude organic extract.
3. Bioassay-Guided Fractionation by Open Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).
-
Column Preparation: Prepare a slurry of 300 g of silica gel in hexane (B92381) and pour it into a glass column. Allow the silica gel to settle and equilibrate the column with hexane.
-
Sample Loading: Dissolve 30 g of the crude organic extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Hexane:Ethyl Acetate (100:0 to 0:100)
-
Ethyl Acetate:Methanol (100:0 to 0:100)
-
-
Fraction Collection: Collect fractions of 250 mL and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).
-
Fraction Pooling: Combine fractions with similar TLC profiles.
4. Purification of Euparin:
-
The fraction showing the desired biological activity (in the original study, the anti-poliovirus fraction) is subjected to further purification.
-
Pack a smaller column with silica gel 60 (100 g).
-
Elute with a gradient of hexane:ethyl acetate (from 100% hexane to 1:1) and then ethyl acetate:methanol (1:1) and 100% methanol.
-
Collect smaller fractions (e.g., 15 mL) and monitor by TLC.
-
Euparin is expected to crystallize from the fractions eluted with hexane:ethyl acetate (e.g., 9:1 or 7:3).
5. Purity Assessment:
-
Determine the purity of the isolated euparin using High-Performance Liquid Chromatography (HPLC).[1]
-
Confirm the structure using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: General Protocol for Soxhlet Extraction of Euparin Derivatives
Soxhlet extraction is a continuous extraction method that can be more efficient than maceration for certain compounds.
1. Plant Material Preparation:
-
Dry and grind the plant material as described in Protocol 1.
2. Soxhlet Extraction:
-
Place a known amount of the powdered plant material (e.g., 50-100 g) into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane:methanol). The choice of solvent will depend on the polarity of the target euparin derivatives.
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for several hours (typically 6-24 hours) until the solvent in the siphon arm runs clear.
-
After extraction, evaporate the solvent to obtain the crude extract.
3. Purification and Analysis:
-
The crude extract can be purified using column chromatography as described in Protocol 1.
-
Analyze the fractions and the final product by TLC and HPLC.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for the Analysis of Euparin Derivatives
This is a general reverse-phase HPLC method that can be optimized for the analysis of euparin and its derivatives.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (or acetonitrile (B52724) and water), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program (Example):
-
0-5 min: 15% Methanol
-
5-30 min: 15-85% Methanol (linear gradient)
-
30-35 min: 85% Methanol (isocratic)
-
35-40 min: 15% Methanol (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where euparin derivatives show maximum absorbance (e.g., 254 nm or based on a UV scan of the pure compound).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare standard solutions of known concentrations of purified euparin or a related derivative to create a calibration curve for quantification.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Isolation of Euparin Derivatives
The following diagram illustrates the general workflow for the isolation and purification of euparin derivatives from plant material.
Caption: General workflow for isolating euparin derivatives.
Signaling Pathway: Anti-inflammatory Action of Euparin Derivatives via NF-κB Inhibition
Euparin and its derivatives have been shown to exert anti-inflammatory effects, which are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8][9] This pathway is a central regulator of the inflammatory response.
Caption: Euparin derivatives inhibit the NF-κB signaling pathway.
Signaling Pathway: Euparin Derivatives as Potential STAT3 Inhibitors in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Some natural compounds are being investigated as STAT3 inhibitors.[10][11][12]
Caption: Potential mechanism of euparin derivatives as STAT3 inhibitors.
References
- 1. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. COMPARATIVE STUDIES OF THE YIELD AND CHEMICAL CONSTITUENTS OF Bryophyllumpinnatum BY COLD MERCERATION AND SOHXLET EXTRACTION METHODS | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different signaling pathways involved in the anti-inflammatory effects of unfractionated heparin on lipopolysaccharide-stimulated human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kB affects migration of vascular smooth muscle cells after treatment with heparin and ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparin inhibits NF-kappaB activation and increases cell death in cerebral endothelial cells after oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-2,3-Dihydro-3-ethoxyeuparin as a Chemical Probe
Disclaimer: Direct experimental data on trans-2,3-Dihydro-3-ethoxyeuparin is limited. The following application notes and protocols are based on the known biological activities of its parent compound, euparin (B158306), and the broader class of benzofuran (B130515) derivatives. These notes are intended to serve as a starting point for researchers to explore the potential of this compound as a chemical probe.
Introduction
This compound is a benzofuran derivative. The benzofuran scaffold is a core structure in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] The parent compound, euparin, has been identified as a reactive oxygen species (ROS) inhibitor, and has demonstrated antiviral, antifungal, and antidepressant-like effects.[4][5][6] The addition of an ethoxy group at the 3-position in this compound may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable tool for chemical biology and drug discovery.
These application notes provide a comprehensive overview of the potential uses of this compound as a chemical probe, based on the activities of euparin and related benzofuran compounds.
Potential Biological Activities and Applications
Based on the known activities of euparin and other benzofuran derivatives, this compound could be investigated for the following applications:
-
Antiviral Research: Euparin shows potent activity against poliovirus.[4][5] this compound could be used as a probe to study the mechanisms of viral entry and replication.
-
Neuroscience Research: Euparin has been shown to have antidepressant-like activity, potentially through the SAT1/NMDAR2B/BDNF signaling pathway.[4][6] This derivative could be a useful tool for studying neuroprotective and antidepressant mechanisms.
-
Metabolic Disease Research: Derivatives of euparin have been synthesized and shown to be dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are important targets for type 2 diabetes.[7]
-
Cancer Biology: Benzofuran derivatives have been developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in cancer therapy.[8]
-
Oxidative Stress Studies: As a potential ROS inhibitor, this compound could be used to investigate the role of oxidative stress in various disease models.[4]
Data Presentation: Quantitative Data of Euparin and its Derivatives
The following tables summarize the known quantitative biological data for euparin and some of its derivatives. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Antiviral Activity of Euparin against Poliovirus
| Virus Type | EC50 (µg/mL) |
| Poliovirus 1 | 0.47[4][5] |
| Poliovirus 2 | 0.12[4][5] |
| Poliovirus 3 | 0.15[4][5] |
Table 2: Inhibitory Activity of Euparin Derivatives against α-glucosidase and PTP1B
| Compound | α-glucosidase IC50 (µM) | PTP1B IC50 (µM) |
| Euparin Derivative 12 | 39.77[7] | 39.31[7] |
| Euparin Derivative 15 | 9.02[7] | 3.47[7] |
Table 3: Anti-proliferative Activity of a Benzofuran-based LSD1 Inhibitor (Compound 17i)
| Cancer Cell Line | IC50 (µM) |
| MCF-7 | 2.90 ± 0.32[8] |
| MGC-803 | 5.85 ± 0.35[8] |
| H460 | 2.06 ± 0.27[8] |
| A549 | 5.74 ± 1.03[8] |
| THP-1 | 6.15 ± 0.49[8] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro Antiviral Plaque Reduction Assay
This protocol is adapted from the methods used to determine the anti-poliovirus activity of euparin.[5]
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Vero cells (or other susceptible host cell line)
-
Poliovirus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Neutral Red stain
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMEM to achieve the desired final concentrations.
-
Viral Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Infect the cells with poliovirus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with 2 ml of a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until viral plaques are visible.
-
Staining and Plaque Counting: Add 1 ml of Neutral Red stain (0.1%) to each well and incubate for 2-4 hours. Remove the stain and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Reactive Oxygen Species (ROS) Scavenging Assay (DCFH-DA Assay)
Objective: To assess the ability of this compound to inhibit intracellular ROS production.
Materials:
-
A suitable cell line (e.g., HT22, PC12)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
H2O2 (or another ROS inducer)
-
This compound
-
DMSO
-
PBS
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
DCFH-DA Loading: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
ROS Induction: Wash the cells with PBS and then expose them to a ROS inducer (e.g., 100 µM H2O2) for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ROS inhibition for each compound concentration relative to the H2O2-treated control.
Protocol 3: In Vitro Enzyme Inhibition Assay (α-glucosidase)
This protocol is a general method for assessing the inhibition of α-glucosidase.[7]
Objective: To determine the IC50 value of this compound against α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubation and Measurement: Incubate at 37°C for 20 minutes. Stop the reaction by adding 50 µL of 0.1 M Na2CO3. Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the neuroprotective effects of this compound, based on the known activity of euparin on the SAT1/NMDAR2B/BDNF pathway.
Experimental Workflow
Caption: General experimental workflow for characterizing the biological activity of this compound as a chemical probe.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. medkoo.com [medkoo.com]
- 7. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Benzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of benzofurans and their derivatives using High-Performance Liquid Chromatography (HPLC). Benzofurans are a class of heterocyclic organic compounds found in various natural products and synthetic pharmaceuticals. Accurate and robust analytical methods are crucial for their quantification in research, drug development, and quality control processes.
Application Notes
The analysis of benzofurans is typically achieved using reversed-phase HPLC (RP-HPLC) due to the generally nonpolar nature of these compounds. A C18 column is a common and effective stationary phase for the separation of a wide range of benzofuran (B130515) derivatives.
The selection of the mobile phase is critical for achieving optimal separation. Typically, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution is used. The aqueous phase is often acidified with formic acid or phosphoric acid to improve peak shape and resolution. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred. Gradient elution is frequently employed for the simultaneous analysis of multiple benzofuran derivatives with varying polarities, while isocratic methods are suitable for the analysis of a single compound or a few closely related compounds.
UV detection is a common and robust method for the quantification of benzofuran derivatives. The detection wavelength is selected based on the UV absorbance maxima of the specific analytes. For enhanced sensitivity and selectivity, especially in complex matrices such as pharmaceutical formulations or biological samples, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method. This technique allows for the accurate identification and quantification of derivatives at very low concentrations.
Sample preparation is a critical step to ensure accurate and reproducible results. The appropriate sample preparation technique depends on the sample matrix. For solid samples, a solid-liquid extraction may be employed, often followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[1][2] For liquid samples, a simple dilution or liquid-liquid extraction (LLE) may be sufficient.
Quantitative Data Summary
The following tables summarize quantitative data for the HPLC analysis of selected benzofuran derivatives, compiled from various studies.
Table 1: HPLC Method Parameters for Benzofuran Analysis
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| 2,3-Benzofuran | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | 1.0 | UV | Not Specified | [3] |
| Carbofuran | C18 | Acetonitrile:Potassium Dihydrogen Orthophosphate (60:40, pH 5.8) | 1.0 | UV (282 nm) | 4.052 | [4] |
| Tremetone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Dehydrotremetone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 3-Oxyangeloyl-tremetone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 2-Chloromethylbenzofuran | Not Specified | Not Specified | Not Specified | MS (post-column derivatization) | Not Specified | [6] |
Note: "Not Specified" indicates that the information was not available in the referenced search results.
Experimental Protocols
The following are detailed protocols for the HPLC analysis of benzofurans. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Analysis of Carbofuran in Formulations
This protocol is adapted from a method for the determination of Carbofuran in pesticide formulations.[4]
1. Instrumentation
-
HPLC system with UV detector
-
C18 analytical column
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Carbofuran reference standard
3. Mobile Phase Preparation
-
Prepare a potassium dihydrogen orthophosphate buffer.
-
Mix acetonitrile and the phosphate (B84403) buffer in a 60:40 (v/v) ratio.
-
Adjust the pH of the mixture to 5.8 using orthophosphoric acid.
-
Degas the mobile phase before use.
4. Standard Solution Preparation
-
Prepare a stock solution of Carbofuran in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 7.5 µg/mL to 75 µg/mL).[4]
5. Sample Preparation
-
Accurately weigh a portion of the formulation.
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. HPLC Conditions
-
Column: C18
-
Mobile Phase: Acetonitrile:Potassium Dihydrogen Orthophosphate buffer (60:40, v/v), pH 5.8
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 282 nm[4]
-
Column Temperature: Ambient
7. Data Analysis
-
Create a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of Carbofuran in the sample by comparing its peak area to the calibration curve.
Protocol 2: General Method for the Analysis of 2,3-Benzofuran
This protocol is based on a method for the separation of 2,3-Benzofuran.[3]
1. Instrumentation
-
HPLC system with UV or MS detector
-
Newcrom R1 analytical column
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
2,3-Benzofuran reference standard
3. Mobile Phase Preparation
-
Prepare a mixture of acetonitrile and water.
-
Add a small amount of phosphoric acid (for UV detection) or formic acid (for MS detection). The exact ratio of acetonitrile to water should be optimized for the specific application.
-
Degas the mobile phase before use.
4. Standard Solution Preparation
-
Prepare a stock solution of 2,3-Benzofuran in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
5. Sample Preparation
-
Dissolve the sample containing 2,3-Benzofuran in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
6. HPLC Conditions
-
Column: Newcrom R1[3]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS)[3]
-
Flow Rate: Typically 1.0 mL/min (to be optimized)
-
Injection Volume: To be optimized
-
Detection: UV (wavelength to be optimized based on analyte's absorbance spectrum) or MS
-
Column Temperature: Ambient
7. Data Analysis
-
Identify the 2,3-Benzofuran peak based on its retention time compared to the standard.
-
Quantify the analyte using a calibration curve as described in Protocol 1.
Visualizations
The following diagrams illustrate the general workflow for HPLC analysis of benzofurans.
Caption: General workflow for the HPLC analysis of benzofurans.
Caption: Logical relationships in benzofuran analysis method development.
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of Ethoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxybenzofuran derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for developing in vitro assays to characterize the bioactivity of novel ethoxybenzofuran derivatives. The protocols outlined herein are intended to guide researchers in assessing cytotoxicity, specific enzyme and receptor interactions, and the modulation of key signaling pathways.
Data Presentation: Cytotoxicity of Benzofuran (B130515) Derivatives
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various ethoxybenzofuran and related benzofuran derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended for comparative purposes. Variations in experimental conditions between studies should be considered when interpreting these results.
Table 1: Cytotoxicity (IC₅₀) of 6-Ethoxybenzofuran and Related Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| 6-Ethoxybenzofuran derivative 43f | Daoy (Medulloblastoma) | 0.005 | [1] |
| HT-29 (Colon) | 0.005 - 2.8 | [1] | |
| HL-60 (Leukemia) | 0.005 - 2.8 | [1] | |
| HeLa (Cervical) | 0.005 - 2.8 | [1] | |
| SEM (B-cell Leukemia) | 0.005 - 2.8 | [1] | |
| Jurkat (T-cell Leukemia) | 0.005 - 2.8 | [1] |
Table 2: Cytotoxicity (IC₅₀) of Other Benzofuran Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran derivative 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzofuran derivative 36 | MCF-7 (Breast) | 0.051 | [2] |
| Benzofuran-chalcone derivative 32a | HePG2 (Liver) | 8.49 - 16.72 | [3] |
| HeLa (Cervical) | 6.55 - 13.14 | [3] | |
| MCF-7 (Breast) | 4.0 - 8.99 | [3] | |
| PC3 (Prostate) | 4.0 - 8.99 | [3] | |
| Ailanthoidol (7) | Huh7 (Liver) | 22 (48h) | [1] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | Pin1 Inhibition | 0.874 | [1] |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 | [3] |
| HeLa (Cervical) | 0.73 | [3] | |
| HepG2 (Liver) | 5.74 | [3] | |
| A549 (Lung) | 0.57 | [3] |
Key Signaling Pathways
Several key signaling pathways have been identified as being modulated by benzofuran derivatives, contributing to their anticancer effects. The following diagrams illustrate the PI3K/Akt/mTOR and Aurora B kinase pathways.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzofuran Derivatives.
Caption: Aurora B Kinase Pathway and its Inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize ethoxybenzofuran derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ethoxybenzofuran derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ethoxybenzofuran derivative in complete culture medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation (as a source of ERα)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Ethoxybenzofuran derivative stock solution
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite slurry
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reagents: Prepare assay buffer and hydroxylapatite slurry according to standard protocols.
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the ethoxybenzofuran derivative or unlabeled 17β-estradiol.
-
Receptor Addition: Add the rat uterine cytosol preparation to each tube to initiate the binding reaction.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the pellets with cold assay buffer to remove unbound ligand.
-
Quantification: Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-17β-estradiol bound against the log concentration of the competitor (ethoxybenzofuran derivative or unlabeled estradiol) to determine the IC₅₀ value.
Caption: Workflow for the ERα Competitive Binding Assay.
TNF-α Production Inhibitory Assay (ELISA)
This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Ethoxybenzofuran derivative stock solution
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells or PBMCs into a 96-well plate. Pre-treat the cells with various concentrations of the ethoxybenzofuran derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control. Incubate for 18-24 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α production for each concentration of the ethoxybenzofuran derivative and calculate the IC₅₀ value.
Caption: Workflow for the TNF-α Production Inhibitory Assay.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in multiple signaling pathways, making it a prominent therapeutic target for a range of human diseases. Primarily, PTP1B attenuates insulin (B600854) and leptin signaling, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[1] Furthermore, accumulating evidence implicates PTP1B in the progression of various cancers and neurodegenerative disorders. These application notes provide a comprehensive overview of the therapeutic potential of PTP1B inhibitors, along with detailed protocols for their evaluation.
Therapeutic Applications
The inhibition of PTP1B offers therapeutic potential across several key disease areas:
-
Type 2 Diabetes and Obesity: PTP1B dephosphorylates the insulin receptor (IR) and its substrates (IRS), as well as the leptin receptor-associated Janus kinase 2 (JAK2), thereby dampening their signaling cascades.[2] PTP1B inhibitors can enhance insulin and leptin sensitivity, leading to improved glucose homeostasis and reduced body weight.[1]
-
Cancer: PTP1B's role in cancer is context-dependent, acting as either a tumor suppressor or an oncogene. In certain cancers, such as HER2-positive breast cancer, PTP1B promotes tumorigenesis, and its inhibition can suppress tumor growth and metastasis.
-
Neurodegenerative Diseases: PTP1B is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's. By modulating insulin signaling in the brain, PTP1B inhibitors may offer neuroprotective effects.
Data on Key PTP1B Inhibitors
The following tables summarize quantitative data for notable PTP1B inhibitors that have been investigated in preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of PTP1B Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity vs. TCPTP | Mechanism of Inhibition | Reference(s) |
| Trodusquemine (MSI-1436) | PTP1B | IC50: ~1 µM | ~200-fold | Allosteric, Non-competitive | [3] |
| JTT-551 | PTP1B | Ki: 0.22 µM | ~42-fold | Mixed-type | [4][5] |
| Ertiprotafib | PTP1B | IC50: ~1.4 µM | - | Non-competitive | [6] |
| CX08005 | PTP1B | IC50: 0.781 µM | - | Competitive | [7] |
| Compound 4b | PTP1B | IC50: 3.33 µM | >30-fold | Substrate-competitive | [8] |
Table 2: Clinical Trial Status of Selected PTP1B Inhibitors
| Inhibitor | Indication(s) | Highest Phase of Development | Key Findings/Status | Reference(s) |
| Trodusquemine (MSI-1436) | Obesity, Type 2 Diabetes, Breast Cancer | Phase 1/1b | Well-tolerated in early trials. Showed potential for weight loss and improved glucose control. | [9][10][11][12] |
| JTT-551 | Type 2 Diabetes, Obesity | Phase 1 | Showed hypoglycemic effects in preclinical models but was discontinued (B1498344) due to insufficient efficacy and adverse effects in humans. | [4][5][13] |
| Ertiprotafib | Type 2 Diabetes | Phase 2 | Discontinued due to modest efficacy and dose-related adverse effects. | [14][15] |
| IONIS-PTP-1BRx | Type 2 Diabetes | Phase 2 | Antisense inhibitor; showed reductions in HbA1c and body weight. | |
| ABBV-CLS-484 | Solid Tumors | Phase 1 | Dual PTP1B/PTPN2 inhibitor. | [16] |
| ABBV-CLS-579 | Solid Tumors | Phase 1 | Dual PTP1B/PTPN2 inhibitor. | [16] |
Signaling Pathways and Experimental Workflows
PTP1B in Insulin and Leptin Signaling
dot
Caption: PTP1B negatively regulates insulin and leptin signaling.
General Workflow for PTP1B Inhibitor Evaluation
dot
Caption: A typical workflow for the development of PTP1B inhibitors.
Experimental Protocols
PTP1B Enzymatic Activity Assay (p-NPP Substrate)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle (for control) to each well.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of recombinant PTP1B enzyme solution to each well to initiate the pre-incubation. Incubate at 37°C for 15 minutes.
-
Add 10 µL of pNPP solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cell-Based Glucose Uptake Assay (C2C12 Myotubes)
This protocol measures the effect of PTP1B inhibitors on insulin-stimulated glucose uptake in differentiated C2C12 muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose) with 10% FBS and antibiotics
-
Differentiation medium: DMEM with 2% horse serum
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Test compounds
-
Scintillation counter
Procedure:
-
Seed C2C12 myoblasts in a 24-well plate and grow to confluence.
-
Induce differentiation into myotubes by replacing the growth medium with differentiation medium for 4-6 days.
-
Serum-starve the differentiated myotubes for 3 hours in DMEM.
-
Pre-treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with 100 nM insulin for 30 minutes.
-
Wash the cells with KRP buffer.
-
Add KRP buffer containing 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Stop the glucose uptake by washing the cells with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the results to the total protein concentration in each well.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a study to evaluate the in vivo efficacy of a PTP1B inhibitor in a mouse model of diet-induced obesity and insulin resistance.
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
Experimental Design:
-
Randomly assign the DIO mice into vehicle control and treatment groups.
-
Administer the test compound or vehicle orally (gavage) or via intraperitoneal injection daily for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
OGTT: After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
ITT: After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
At the end of the study, collect blood samples for analysis of plasma insulin, lipids, and other metabolic parameters.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for further analysis, such as Western blotting for signaling pathway components.
Conclusion
The inhibition of PTP1B presents a compelling therapeutic strategy for a multitude of diseases, most notably type 2 diabetes, obesity, and certain cancers. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to advance the discovery and characterization of novel PTP1B inhibitors. Careful consideration of inhibitor potency, selectivity, and in vivo efficacy is paramount to the successful translation of these promising therapeutic agents into clinical practice.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. biospace.com [biospace.com]
- 12. sup.ai [sup.ai]
- 13. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
Application Notes and Protocols for Molecular Docking with Euparin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies with euparin (B158306) derivatives. This document outlines the theoretical background, detailed experimental protocols, and data interpretation methods essential for predicting the binding affinities and interaction modes of these compounds with relevant biological targets.
Introduction to Molecular Docking of Euparin Derivatives
Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) to a second (receptor) when bound to each other to form a stable complex.[1][2] This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.[2] Euparin, a natural benzofuran, and its derivatives have been investigated for various pharmacological activities. Recent studies have focused on their potential as inhibitors of key enzymes implicated in diseases like type 2 diabetes and cancer.[3][4]
This guide focuses on the methodology for docking euparin derivatives with three primary protein targets:
-
α-Glucosidase: An enzyme involved in carbohydrate digestion; its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[3][5][6]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity.[3][7][8]
-
N-myristoyltransferase (NMT): An enzyme that catalyzes the attachment of myristate to proteins, a process crucial for various signaling pathways involved in cancer.[9][10]
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the biological significance of docking results.
PTP1B Signaling Pathway
PTP1B is a key negative regulator in insulin and leptin signaling pathways.[11][12] By dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[11][13] Similarly, it negatively regulates the JAK2/STAT3 pathway initiated by leptin binding.[12] Inhibition of PTP1B is expected to enhance these signaling cascades, making it a therapeutic strategy for insulin resistance and obesity.[7][11][13]
N-myristoyltransferase (NMT) Signaling in Cancer
N-myristoyltransferase (NMT) catalyzes the attachment of myristate to N-terminal glycine (B1666218) residues of many proteins, a process crucial for their localization and function.[10][14][15] NMT substrates are involved in various oncogenic signaling pathways, including the Src signaling pathway.[9][10] Inhibition of NMT can disrupt these pathways, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9]
Experimental Protocols
A generalized workflow for molecular docking is presented below. This can be adapted for specific software packages like AutoDock, Schrodinger Maestro, or GOLD.
Molecular Docking Workflow
The overall process involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.
Protocol 1: Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein (e.g., PTP1B, α-glucosidase, NMT) from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, co-crystallized ligands, and ions from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, which is crucial for defining correct ionization and tautomeric states of amino acid residues.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the Prepared Protein: Save the processed protein structure in a suitable format (e.g., PDBQT for AutoDock).
Protocol 2: Ligand (Euparin Derivative) Preparation
-
Obtain Ligand Structure: Draw the 2D structure of the euparin derivative using chemical drawing software (e.g., ChemDraw) or download it from a database like PubChem.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT).
Protocol 3: Molecular Docking Simulation (using AutoDock Vina as an example)
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The coordinates for the grid box can be determined from the position of a co-crystallized ligand or by using active site prediction servers.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Run Docking: Execute the docking simulation using the command line. For example: vina --config conf.txt --log log.txt.
-
Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Data Presentation and Interpretation
The primary output of a molecular docking simulation is the binding affinity or docking score, typically expressed in kcal/mol.[16] A more negative value indicates a stronger predicted binding affinity.[16]
Quantitative Data Summary
The following table summarizes experimental inhibitory activity and predicted binding affinities for selected euparin derivatives against their targets.
| Compound | Target Protein | Experimental IC50 (µM)[3] | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 12 | α-Glucosidase | 39.77 | Data not available in abstract | To be determined |
| PTP1B | 39.31 | Data not available in abstract | To be determined | |
| Derivative 15 | α-Glucosidase | 9.02 | Data not available in abstract | To be determined |
| PTP1B | 3.47 | Data not available in abstract | To be determined | |
| Euparin (1) | N-myristoyltransferase | Data not available | Data not available in abstract | To be determined |
| Derivative 2 | N-myristoyltransferase | Data not available | Data not available in abstract | To be determined |
| Derivative 3 | N-myristoyltransferase | Data not available | Data not available in abstract | To be determined |
Note: Specific binding affinity values and interacting residues need to be extracted from the full-text articles.
Interpretation of Results
-
Binding Affinity: Compare the binding affinities of different euparin derivatives. A lower binding energy suggests a more stable protein-ligand complex.
-
Binding Pose: Analyze the top-ranked binding pose to understand the orientation of the ligand within the active site. The root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose (if available) should ideally be less than 2.0 Å for a successful docking validation.[17]
-
Molecular Interactions: Visualize the docked complex using software like PyMOL or Discovery Studio to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues. These interactions are crucial for the stability of the complex.
Validation of Docking Protocols
It is essential to validate the docking protocol before screening a large library of compounds. A common method is to perform "redocking."[17] This involves docking the native co-crystallized ligand back into the protein's active site. A successful redocking is generally characterized by an RMSD value below 2.0 Å between the predicted pose and the original crystallographic pose, indicating that the chosen docking parameters can accurately reproduce the experimental binding mode.[17]
Conclusion
This document provides a foundational methodology for conducting molecular docking studies on euparin derivatives. By following these protocols, researchers can effectively predict the binding interactions of these compounds with α-glucosidase, PTP1B, and NMT. The insights gained from these computational studies can guide the rational design and optimization of new euparin-based derivatives as potential therapeutic agents. For more reliable and robust results, it is recommended to combine multiple docking tools and to validate the computational findings with experimental bioassays.[7]
References
- 1. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of coumarin based compounds targeting proteins involved in development of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 13. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Application Notes and Protocols for Evaluating the Anticancer Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for testing the anticancer activity of novel benzofuran (B130515) compounds. The protocols outlined below cover essential in vitro and in vivo assays to determine cytotoxicity, mechanisms of action, and preliminary efficacy.
Introduction
Benzofuran, a heterocyclic compound consisting of fused benzene (B151609) and furan (B31954) rings, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1] The investigation of novel benzofuran derivatives as potential anticancer agents requires a systematic approach to evaluate their efficacy and elucidate their mechanisms of action. This document details the experimental protocols for assessing the anticancer properties of benzofuran compounds, from initial cytotoxicity screening to mechanistic studies and in vivo validation.
In Vitro Anticancer Activity Assessment
A crucial first step in evaluating the anticancer potential of benzofuran derivatives is to assess their cytotoxic effects on various cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and the cytotoxic potential of a compound.[2][3]
Protocol: MTT Assay
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer, A549 lung carcinoma)[2][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Benzofuran test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in a complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The cytotoxic activity of benzofuran derivatives is typically summarized by their IC₅₀ values against various cancer cell lines.
| Compound | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) | A549 (IC₅₀, µM) |
| Benzofuran Derivative A | 8.81 | 8.36 | 5.61 | >30 |
| Benzofuran Derivative B | 13.85 | 17.28 | - | 25.15 |
| Benzofuran Derivative C | 6.5 | 2.6 | 1.06 | 5.93 |
| Doxorubicin (Control) | ~1.0 | ~0.8 | ~1.10 | ~2.36 |
Note: The IC₅₀ values presented are representative examples compiled from various studies.[2][4][6][7]
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by benzofuran derivatives, apoptosis and cell cycle progression are investigated using flow cytometry.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the benzofuran compound at its IC₅₀ concentration for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Induction by Benzofuran Derivatives
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 0.16 | 0.10 | 0.26 |
| Benzofuran Derivative (10 µM) | 5.95 | 7.47 | 13.42 |
| Gefitinib (Reference) | 7.22 | 7.63 | 14.85 |
Note: Representative data for HCT-116 cells.[2]
Protocol: Cell Cycle Analysis
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Many benzofuran derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2][6][8]
Signaling Pathway Analysis
Western blotting is a key technique to investigate the effect of benzofuran derivatives on specific signaling pathways involved in cancer progression, such as the EGFR, mTOR, and Aurora B kinase pathways.[2][9][10]
Protocol: Western Blotting
Principle: This technique allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Protein lysates from treated and untreated cancer cells
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-mTOR, anti-p-mTOR, anti-Aurora B, anti-Caspase-3, anti-Bcl-2, anti-Bax)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Anticancer Efficacy Assessment
In vivo studies using animal models are essential to evaluate the therapeutic potential of promising benzofuran derivatives.
Protocol: Xenograft Tumor Model
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then evaluated.
Materials:
-
Human cancer cells (e.g., QGY-7401 liver cancer, MDA-MB-231 breast cancer)[9][11]
-
Athymic nude mice (4-6 weeks old)
-
Benzofuran test compound
-
Vehicle control
-
Standard anticancer drug (e.g., Doxorubicin)[11]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cultured human cancer cells into the flank of nude mice.
-
Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the benzofuran derivative, vehicle, or standard drug via an appropriate route (e.g., intraperitoneally or orally).[9][11]
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. Calculate the percentage of tumor growth inhibition.[11]
Data Presentation: In Vivo Efficacy of a Benzofuran Derivative
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0 |
| Benzofuran Derivative S6 | 50 | 750 ± 120 | 40 |
| Benzofuran Derivative S6 | 100 | 450 ± 100 | 64 |
Note: Representative data for a xenograft model.[9]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.
Caption: A typical experimental workflow for evaluating the anticancer activity of benzofuran derivatives.
Caption: A simplified diagram of the EGFR/PI3K/Akt/mTOR signaling pathway often targeted by benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Scilit [scilit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trans-Dihydrobenzofurans
Welcome to the technical support center for the synthesis of trans-dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trans-dihydrobenzofurans?
A1: Several methods are employed, with the most common being oxidative coupling of phenylpropanoids, which mimics the biosynthetic pathway in plants.[1][2] Other notable methods include transition metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper), organocatalyzed reactions, and catalyst-free approaches under specific conditions.[3][4][5]
Q2: How can I improve the yield and stereoselectivity of my trans-dihydrobenzofuran synthesis?
A2: Optimizing reaction conditions is crucial. Key factors to consider include the choice of oxidant, solvent, temperature, and reaction time. For instance, in silver(I)-promoted oxidative coupling, using silver(I) oxide as the oxidant and acetonitrile (B52724) as the solvent has been shown to provide a good balance between conversion and selectivity.[1][2] The choice of catalyst and ligands is also critical in metal-catalyzed reactions to achieve high stereoselectivity.[5][6]
Q3: What are common side reactions or byproducts I should be aware of?
A3: Common side reactions can include the formation of the cis-diastereomer, over-oxidation of the starting materials or product, and the formation of polymeric materials. In some cases, unexpected rearrangements can lead to different benzofuran (B130515) isomers, such as 3-formylbenzofurans.[7] The formation of byproducts is highly dependent on the specific synthetic route and reaction conditions employed.
Q4: Can ultrasound be used to improve the synthesis?
A4: Yes, ultrasound irradiation is a green chemistry technique that can promote the stereoselective synthesis of dihydrobenzofuran derivatives. It often allows for rapid reactions under neat (solvent-free) conditions at ambient temperature, leading to good to excellent yields.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of trans-dihydrobenzofurans.
Problem 1: Low Yield of the Desired Trans-Dihydrobenzofuran
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Oxidant | Screen different oxidizing agents. For oxidative coupling of phenylpropanoids, silver(I) oxide has been found to be highly efficient.[1][2] | The nature and stoichiometry of the oxidant directly impact the conversion of starting materials and the selectivity towards the desired product. |
| Inefficient Solvent | Test a range of solvents. Acetonitrile has been reported to provide a good balance between conversion and selectivity and is a "greener" alternative to solvents like dichloromethane (B109758) and benzene.[1][2] | The solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many reactions are run at room temperature, heating or cooling can sometimes improve yields.[1] | Temperature affects reaction rates and can influence the stability of intermediates and the prevalence of side reactions. |
| Inappropriate Reaction Time | Monitor the reaction progress over time (e.g., using TLC or LC-MS) to determine the optimal reaction time. Reaction times can often be reduced without significantly impacting yield.[1][2] | Prolonged reaction times can lead to product degradation or the formation of byproducts. |
| Catalyst Inactivity (for catalyzed reactions) | Ensure the catalyst is active and used in the correct loading. Consider screening different catalysts or ligands.[5] | The choice and activity of the catalyst are paramount for the efficiency of catalyzed reactions. |
Problem 2: Poor Diastereoselectivity (High proportion of cis-isomer)
| Potential Cause | Troubleshooting Step | Rationale |
| Thermodynamic vs. Kinetic Control | Adjust the reaction temperature. Lower temperatures often favor the kinetic product, which may be the desired trans-isomer in some cases. Conversely, allowing the reaction to equilibrate at a higher temperature might favor the thermodynamically more stable trans-isomer. | The stereochemical outcome can be highly dependent on the reaction mechanism and whether it is under kinetic or thermodynamic control. |
| Steric Hindrance | Modify the substrates or reagents to introduce greater steric bulk, which can favor the formation of the less sterically hindered trans-isomer. | Steric interactions during the cyclization step can significantly influence the diastereoselectivity. |
| Catalyst/Ligand Choice | In catalyzed reactions, the choice of a chiral catalyst or ligand is crucial for controlling stereoselectivity.[5][6] | Chiral catalysts create a chiral environment that can preferentially lead to the formation of one diastereomer over the other. |
| Base-Mediated Epimerization | If the cis-isomer is formed and can epimerize to the more stable trans-isomer, consider using a base to facilitate this process post-cyclization.[9] | The less stable cis-product can sometimes be converted to the desired trans-product under equilibrium conditions. |
Experimental Protocols
Key Experiment: Optimized Silver(I)-Promoted Oxidative Coupling[1][2]
This protocol describes the optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester from methyl ferulate.
Materials:
-
Methyl ferulate
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of methyl ferulate (1.0 equiv.) in anhydrous acetonitrile, add silver(I) oxide (0.5 equiv.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is typically complete within 4 hours.
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (±)-trans-dehydrodiferulate dimethyl ester.
Data Summary
Table 1: Effect of Silver(I) Reagent on the Oxidative Coupling of Methyl Ferulate[2]
| Silver(I) Reagent | Conversion (%) | Selectivity (%) |
| Ag₂O | 85.8 | 85.8 |
| AgCOCF₃ | 75.0 | 75.0 |
Table 2: Influence of Solvent on the Oxidative Coupling of Methyl Ferulate using Ag₂O[1]
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | High | High |
| Dichloromethane | Moderate | Moderate |
| Benzene | Moderate | Moderate |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Synthesis Pathway: Oxidative Coupling
Caption: Generalized scheme for oxidative coupling synthesis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 8. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 9. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Natural Benzofuran Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of natural benzofuran (B130515) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying natural benzofuran compounds?
A1: Researchers frequently face several challenges during the purification of natural benzofurans. These include:
-
Separation of Structurally Similar Compounds: Natural extracts often contain a complex mixture of benzofurans with very similar polarities, such as regioisomers or stereoisomers, making their separation by standard chromatographic techniques difficult.[1]
-
Co-eluting Impurities: Pigments, lipids, and other secondary metabolites from the natural source can co-elute with the target benzofuran, leading to impure fractions.
-
Thermal and pH Instability: Some benzofuran derivatives are sensitive to heat and extreme pH conditions, which can lead to degradation during steps like solvent evaporation or acidic/basic washes.[1] The stability of the benzofuran ring system can be influenced by pH, with some derivatives being susceptible to ring-opening under acidic conditions.[2]
-
Poor Solubility: The target benzofuran may have limited solubility in common chromatography solvents, complicating column loading and separation.[1]
-
Low Abundance: The benzofuran of interest may be present in the natural source at very low concentrations, requiring efficient and high-recovery purification methods.
Q2: How do I choose the most appropriate purification technique for my natural benzofuran extract?
A2: The selection of a purification method depends on the properties of the target compound, the nature of the impurities, and the desired scale of purification. A general workflow for method selection is outlined below. Column chromatography and recrystallization are the most common techniques.[2] For particularly challenging separations, advanced techniques like preparative HPLC or counter-current chromatography may be necessary.[3][4][5][6]
Q3: My benzofuran compound appears to be degrading on the silica (B1680970) gel column. What can I do?
A3: Decomposition on silica gel is a common issue for sensitive compounds. Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: The acidic nature of silica gel can be neutralized by pre-treating it with a base, such as triethylamine (B128534). This is done by adding a small percentage of triethylamine to the solvent system used for slurry packing and elution.
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil®.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Work at Low Temperatures: If possible, perform the chromatography in a cold room to minimize thermal degradation.
Troubleshooting Guides
Issue 1: Difficulty in Separating Benzofuran Isomers
Question: My TLC analysis shows two or more benzofuran isomers with very close Rf values. How can I improve their separation by column chromatography?
Answer: Separating isomers requires optimization of your chromatographic conditions.
-
Optimize the Solvent System:
-
Test a Range of Polarities: Systematically screen solvent systems with varying polarities. The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the target compound on TLC.[7]
-
Use Different Solvent Selectivities: If changing polarity doesn't work, try solvent systems with different selectivities. For example, if a hexane/ethyl acetate (B1210297) system fails, try a dichloromethane/methanol or a toluene-based system.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This can help to resolve compounds that are close together.
-
Use High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a high-resolution column often provides the necessary resolving power.[5][8][9]
Experimental Protocols
Protocol 1: General Method for Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying natural benzofuran compounds using silica gel column chromatography.
-
Solvent System Selection:
-
Perform thin-layer chromatography (TLC) with your crude extract using various solvent systems (e.g., petroleum ether/ethyl acetate, hexane/acetone, dichloromethane/methanol) to find a system that gives good separation and an Rf value of 0.2-0.4 for the target compound.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into a glass column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the sample is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the elution of your compound(s) by TLC analysis of the collected fractions.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure benzofuran compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Case Study - Isolation and Purification of Bakuchiol from Psoralea corylifolia
This protocol is based on established methods for the purification of the natural benzofuran, bakuchiol.
-
Extraction:
-
An acetic acid-steaming assisted technique has been shown to be effective. Steam the seed powder of Psoralea corylifolia (100 g, 40-100 mesh) with acetic acid (50 mL) for 10 minutes to obtain a crude extract.[10]
-
-
Purification by Silica Gel Column Chromatography:
-
Pre-load a silica gel column (e.g., 250 g silica gel, 200-300 mesh).
-
Mix the crude extract (e.g., 25.1 g) with a small amount of silica gel (e.g., 25 g) and load it onto the column.
-
Elute the column with a solvent mixture of petroleum ether/ethyl acetate (40:1).[10]
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent to yield pure bakuchiol.
-
Data Presentation
Table 1: Purification of Bakuchiol from Psoralea corylifolia
| Parameter | Value | Reference |
| Starting Material | 100 g of Psoralea corylifolia seed powder | [10] |
| Crude Extract Yield | 25.1 g | [10] |
| Purification Method | Silica Gel Column Chromatography | [10] |
| Eluent System | Petroleum Ether / Ethyl Acetate (40:1) | [10] |
| Final Yield of Pure Bakuchiol | 6.02 g | [10] |
| Purity of Bakuchiol | >99.1% | [10] |
Table 2: Case Study on the Bioassay-Guided Fractionation of Euparin from Eupatorium buniifolium
| Fraction | EC50 against Poliovirus Type 1 (μg/mL) | Reference |
| Crude Organic Extract | 23.3 ± 3.3 | [11][12] |
| Fraction F2 | 13.3 ± 2.6 | [11] |
| Pure Euparin | 0.47 ± 0.05 | [11][12] |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 7. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lcms.cz [lcms.cz]
- 10. ovid.com [ovid.com]
- 11. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Ethoxyeuparin
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ethoxyeuparin during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is ethoxyeuparin and why is its stability during storage important?
Ethoxyeuparin is a derivative of euparin, a natural product belonging to the benzofuran (B130515) class of compounds. Many benzofuran derivatives exhibit a range of biological activities and are of interest in drug development.[1] Maintaining the chemical integrity of ethoxyeuparin during storage is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.
Q2: What are the primary factors that can cause the degradation of ethoxyeuparin?
Based on the general stability of benzofuran derivatives, the primary factors that can cause the degradation of ethoxyeuparin are:
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity: Moisture can promote hydrolytic degradation, especially if the compound is not stored in a dry environment.
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.
Q3: What are the recommended storage conditions for ethoxyeuparin?
While specific stability data for ethoxyeuparin is limited, based on recommendations for structurally similar benzofuran compounds, the following storage conditions are advised to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Light | In the dark (e.g., in an amber vial or wrapped in foil) | To prevent photodegradation. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To minimize oxidation. |
| Container | Tightly sealed, chemically resistant container | To prevent exposure to moisture and atmospheric oxygen. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of ethoxyeuparin.
Problem 1: Loss of compound activity or inconsistent experimental results over time.
-
Possible Cause: Degradation of ethoxyeuparin.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been consistently stored under the recommended conditions (see table above).
-
Assess Purity: Analyze the purity of the stored ethoxyeuparin sample using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for purity assessment of organic compounds. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Compare with a Fresh Sample: If possible, compare the performance of the stored sample with a fresh, newly synthesized or purchased batch of ethoxyeuparin in a relevant bioassay.
-
Problem 2: Appearance of new, unknown peaks in the chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information of the unknown peaks, which can help in their identification.[3]
-
Perform Forced Degradation Studies: To understand the potential degradation pathways, conduct forced degradation studies. This involves subjecting a fresh sample of ethoxyeuparin to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[4][5] Analysis of the stressed samples by LC-MS can help to identify the degradation products formed under specific conditions and correlate them with the impurities observed in the stored sample.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of ethoxyeuparin. The specific parameters may need to be optimized for your particular instrument and sample.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of ethoxyeuparin |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of ethoxyeuparin in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve ethoxyeuparin in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve ethoxyeuparin in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours. |
| Oxidation | Dissolve ethoxyeuparin in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid compound in an oven at 80°C for 48 hours. |
| Photodegradation | Expose a solution of ethoxyeuparin to a UV lamp (e.g., 254 nm) for 24 hours. |
After exposure to each stress condition, the samples should be analyzed by HPLC and LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Recommended storage workflow to prevent ethoxyeuparin degradation.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting stereoselectivity in dihydrobenzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of dihydrobenzofurans. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My dihydrobenzofuran synthesis is resulting in a racemic mixture. How can I induce enantioselectivity?
A1: Achieving enantioselectivity in dihydrobenzofuran synthesis typically requires the use of a chiral catalyst or auxiliary. Several strategies can be employed depending on your reaction type:
-
Chiral Catalysts: Transition metal catalysts with chiral ligands are widely used. For instance, rhodium and palladium complexes with chiral phosphine (B1218219) ligands have shown excellent results in various transformations.[1][2] Organocatalysis using chiral phosphoric acids or quinine-derived squaramides can also be highly effective for specific annulation reactions.[3]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemical outcome of the reaction. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
-
Enzymatic Reactions: Biocatalysis, for example, using lipases for kinetic resolution, can be a powerful method to obtain optically active dihydrobenzofuran derivatives.[4]
Q2: I am observing poor diastereoselectivity in my reaction. What factors can I investigate to improve this?
A2: Poor diastereoselectivity can often be attributed to reaction conditions and the steric or electronic nature of your substrates. Consider the following factors:
-
Catalyst and Ligand: The choice of metal and ligand in transition metal catalysis plays a crucial role. Bulky ligands can create a more defined steric environment, leading to higher diastereoselectivity.[2] For example, dirhodium carboxylate catalysts have been used to achieve excellent trans diastereoselectivity in C-H insertion reactions.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screening of solvents is recommended. For instance, in silver(I)-promoted oxidative coupling, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity.[5]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Sterics: The steric bulk of substituents on your starting materials can significantly impact the facial selectivity of the reaction.[2]
Q3: My reaction yield is low, and I'm seeing multiple side products. What are the common causes and solutions?
A3: Low yields and the formation of side products can stem from several issues. Here are some common troubleshooting steps:
-
Purity of Reagents and Solvents: Ensure all starting materials, catalysts, and solvents are pure and dry, as impurities can interfere with the catalytic cycle.
-
Inert Atmosphere: Many catalytic systems, particularly those involving transition metals, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to product decomposition or the formation of byproducts.
-
Catalyst Loading: The amount of catalyst used can be critical. Too little may result in incomplete conversion, while too much can sometimes lead to side reactions. A careful optimization of the catalyst loading is recommended.
Troubleshooting Guides
Guide 1: Improving Enantiomeric Excess in a Rhodium-Catalyzed [3+2] Annulation
Problem: Low enantiomeric excess (ee) in the synthesis of a 2,3-disubstituted dihydrobenzofuran via a rhodium-catalyzed reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving enantioselectivity.
Detailed Steps:
-
Evaluate the Chiral Ligand: The choice of the chiral ligand is paramount. If you are using a standard ligand and getting poor results, consider screening a variety of ligands with different electronic and steric properties.
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the effect on the enantiomeric excess.
-
Solvent Screening: The solvent can significantly influence the chiral environment of the catalyst. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, HFIP).[1]
-
Additives: In some cases, additives can act as co-catalysts or modifiers that improve stereoselectivity. For instance, the use of additives like AgSbF₆ has been reported in certain rhodium-catalyzed reactions.[1]
Guide 2: Enhancing Diastereoselectivity in a Palladium-Catalyzed Annulation
Problem: Poor diastereomeric ratio (dr) in a palladium-catalyzed [4+1] cyclization reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Detailed Steps:
-
Modify Ligand Sterics: The steric bulk of the ligand on the palladium catalyst can directly influence the diastereoselectivity. Switching to a ligand with bulkier substituents can favor the formation of one diastereomer over the other.[2]
-
Adjust the Base: The choice of base can affect the reaction kinetics and selectivity. Screen a variety of bases, including inorganic (e.g., Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU, Et₃N).[1]
-
Change the Solvent System: The solvent can impact the solubility of intermediates and the overall reaction pathway. Experiment with different solvents or solvent mixtures.
Data on Stereoselective Dihydrobenzofuran Synthesis
The following tables summarize quantitative data from various reported methods for the stereoselective synthesis of dihydrobenzofurans.
Table 1: Enantioselective Synthesis Examples
| Catalyst/Method | Ligand/Auxiliary | Solvent | Temp. (°C) | Yield (%) | ee (%) / er | Reference |
| Pd₂(dba)₃·CHCl₃ | N-Me-Xu₃ | Et₂O/H₂O | RT | 52-98 | 53-97 | [1] |
| Chiral Rhodium | - | DCE | Varies | 44-83 | up to 98.5:1.5 | [1] |
| Dirhodium Carboxylate | Chiral Carboxylate | Toluene | Varies | Good | 84 (trans) | [1] |
| Chiral Phosphoric Acid | - | DCE | Varies | 62-99 | 49-99 | [3] |
| Bifunctional Aminoboronic Acid | Chiral Aminothiourea | Varies | Varies | High | up to 96 | [2] |
Table 2: Diastereoselective Synthesis Examples
| Catalyst/Method | Ligand/Auxiliary | Solvent | Temp. (°C) | Yield (%) | dr | Reference |
| Dirhodium Carboxylate | Chiral Carboxylate | Toluene | Varies | Good | >91:9 (trans) | [1] |
| Rhodium-catalyzed | - | Varies | Varies | 53-99 | >20:1 | [1] |
| Palladium-catalyzed [4+1] | - | Varies | Varies | Good | Excellent | [2] |
| Organocatalyzed | - | Varies | Varies | 68-97 | >99:1 | [3] |
Key Experimental Protocols
Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling
This protocol is adapted from the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[5]
Reaction Scheme:
Caption: Silver(I) oxide-promoted oxidative coupling.
Procedure:
-
To a solution of the phenylpropanoid starting material (1 equivalent) in acetonitrile, add silver(I) oxide (0.5 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran.
Protocol 2: Rhodium-Catalyzed Asymmetric [3+2] Annulation
This is a general procedure based on rhodium-catalyzed methodologies for dihydrobenzofuran synthesis.[1][6]
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor (e.g., [Cp*RhCl₂]₂) and the chiral ligand.
-
Add the appropriate dry solvent (e.g., Dioxane, DCE) and stir the mixture at room temperature for the specified time to form the active catalyst.
-
Add the starting materials (e.g., N-phenoxyacetamide and diazo compound) and any additives (e.g., Cs₂CO₃).[1]
-
Stir the reaction at the optimized temperature for the required duration.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction as appropriate (e.g., with water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the enantiomerically enriched dihydrobenzofuran.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Euparin Derivatization
Welcome to the technical support center for the derivatization of euparin (B158306). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing your chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving euparin for my derivatization reaction. What is the recommended solvent?
A1: Euparin, a benzofuran (B130515) derivative, is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For reactions like the Claisen-Schmidt condensation to synthesize chalcones, ethanol (B145695) is a commonly used solvent. The choice of solvent can significantly impact reaction kinetics and yield, so it is crucial to select a solvent in which both euparin and the other reactants are soluble.
Q2: My Claisen-Schmidt condensation to produce euparin-derived chalcones is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Claisen-Schmidt condensations can arise from several factors:
-
Inappropriate Base Concentration: The reaction is base-catalyzed, typically using aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). If the base concentration is too low, the reaction may not proceed to completion. Conversely, excessively high concentrations can lead to side reactions.
-
Suboptimal Temperature: These reactions are often carried out at room temperature. Elevated temperatures can promote the formation of undesired by-products.
-
Poor Reagent Quality: Ensure your euparin and the aldehyde reactant are pure. Impurities can inhibit the reaction.
-
Self-Condensation of Ketone: If the ketone is highly enolizable, it may self-condense, reducing the amount available to react with the aldehyde.
To troubleshoot, consider optimizing the base concentration and ensuring the reaction is run at the appropriate temperature. Verifying the purity of your starting materials is also crucial.[1]
Q3: I am attempting to synthesize a semicarbazone derivative of euparin, but the reaction is not proceeding as expected. What are common issues?
A3: Semicarbazone synthesis from a ketone like euparin is a condensation reaction that is often pH-sensitive.
-
Incorrect pH: The reaction is typically carried out in a mildly acidic buffer. If the medium is too acidic or too basic, the reaction rate will be significantly reduced. The use of semicarbazide (B1199961) hydrochloride with a buffer like sodium acetate (B1210297) is a common strategy to maintain the optimal pH.[2]
-
Reagent Instability: Semicarbazide itself can be unstable. Using its hydrochloride salt is a more reliable approach.[2]
-
Reaction Time: While some reactions are rapid, others may require several hours to reach completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.
Q4: What are the best methods for purifying euparin derivatives?
A4: The purification of benzofuran derivatives like those of euparin typically relies on standard chromatographic techniques.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method. The choice of eluent is critical and should be determined by TLC analysis to achieve good separation. Common solvent systems include mixtures of petroleum ether and ethyl acetate.
-
Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Ethanol or methanol (B129727) are often good starting points for polar compounds.
Troubleshooting Guides
Issue 1: Low Yield in Euparin-Chalcone Synthesis (Claisen-Schmidt Condensation)
| Potential Cause | Troubleshooting Step |
| Incorrect base concentration | Titrate the concentration of the base (e.g., NaOH, KOH) to find the optimal molar ratio. Start with catalytic amounts and incrementally increase. |
| Reaction temperature too high | Maintain the reaction at room temperature or below, as higher temperatures can favor side reactions. |
| Impure starting materials | Verify the purity of euparin and the aldehyde by techniques such as NMR or melting point analysis. Purify if necessary. |
| Reaction time insufficient | Monitor the reaction progress using TLC. The reaction may require several hours to go to completion. |
| Side reactions (e.g., Cannizzaro) | If using an aldehyde with no α-hydrogens, the Cannizzaro reaction can be a competitive side reaction in the presence of a strong base. Consider using a milder base or different reaction conditions.[1] |
Issue 2: Incomplete Reaction in Semicarbazone Formation
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Use a buffered solution (e.g., sodium acetate/acetic acid) to maintain a mildly acidic pH. |
| Poor quality of semicarbazide | Use fresh semicarbazide hydrochloride as it is more stable than the free base. |
| Steric hindrance | The ketone group in euparin may have some steric hindrance. Increasing the reaction time or temperature may be necessary. |
| Low solubility of reactants | Ensure both euparin and semicarbazide hydrochloride are fully dissolved in the chosen solvent system. A co-solvent might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Euparin-Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol is a general guideline for the synthesis of chalcone (B49325) derivatives from euparin and a substituted benzaldehyde (B42025).
Materials:
-
Euparin
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (aqueous solution, e.g., 50%)
-
Hydrochloric acid (dilute)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve euparin (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol in a round-bottom flask.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]
Protocol 2: Synthesis of Euparin Semicarbazone
This protocol outlines a general procedure for the synthesis of a semicarbazone derivative from euparin.
Materials:
-
Euparin
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Stirring apparatus
Procedure:
-
Prepare a solution of semicarbazide hydrochloride and sodium acetate in a mixture of ethanol and water. This will generate the free semicarbazide in situ.
-
In a separate flask, dissolve euparin in ethanol.
-
Add the euparin solution to the semicarbazide solution and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC. The product may precipitate out of the solution upon formation.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the product purified by column chromatography or recrystallization.[2][4]
Data Presentation
Currently, specific quantitative data for the derivatization of euparin is limited in the available literature. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions for their specific derivatives. The tables below are templates for recording and comparing experimental data.
Table 1: Optimization of Euparin-Chalcone Synthesis
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 25 | 12 | Data not available |
| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 25 | 18 | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Optimization of Euparin Semicarbazone Synthesis
| Entry | Solvent System | pH | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanol/Water | ~5 | 25 | 6 | Data not available |
| 2 | Methanol/Water | ~5 | 40 | 4 | Data not available |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow: Euparin Derivatization and Purification
Caption: General workflow for the synthesis and purification of euparin derivatives.
Signaling Pathway: Antidepressant Activity of Euparin
Euparin has been shown to exhibit antidepressant effects by modulating the SAT1/NMDAR2B/BDNF signaling pathway.[5][6][7][8]
Caption: Proposed signaling pathway for the antidepressant effects of euparin.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B /BDNF Signal Pathway [jstage.jst.go.jp]
- 6. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B/BDNF Signal Pathway [jstage.jst.go.jp]
- 7. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B/BDNF Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B/BDNF Signal Pathway [jstage.jst.go.jp]
Technical Support Center: Overcoming Low Aqueous Solubility of Benzofuran Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of benzofuran (B130515) derivatives during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Troubleshooting Guides
Problem: My benzofuran derivative precipitates when I dilute my organic stock solution (e.g., DMSO) into an aqueous buffer.
Possible Cause: This is a common issue arising from the significant change in solvent polarity. The highly nonpolar benzofuran derivative, which is soluble in an organic solvent like DMSO, becomes insoluble when introduced into a highly polar aqueous environment, causing it to "crash out" of the solution.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Problem: The solubility of my benzofuran derivative is not improving significantly with pH adjustment.
Possible Cause: The benzofuran derivative may lack ionizable functional groups (e.g., carboxylic acids, amines) that can be protonated or deprotonated to form more soluble salts. The pKa of the functional group may also be outside the accessible pH range for your experimental system.
Troubleshooting Steps:
-
Verify the Presence of Ionizable Groups: Examine the chemical structure of your benzofuran derivative. If it lacks acidic or basic moieties, pH adjustment will not be an effective solubilization strategy.
-
Determine the pKa: If an ionizable group is present, determine its pKa. A significant increase in solubility is typically observed at a pH at least 2 units away from the pKa (pH > pKa + 2 for an acidic drug, pH < pKa - 2 for a basic drug).
-
Consider Alternative Strategies: If pH adjustment is not viable, consider other formulation approaches such as the use of co-solvents, cyclodextrins, or solid dispersions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the aqueous solubility of my benzofuran derivative?
A1: The main strategies can be broadly categorized as follows:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.
-
Chemical Modifications: This involves creating more soluble versions of the molecule, such as salts or prodrugs.
-
Formulation Approaches: These methods involve the use of excipients to increase solubility, such as co-solvents, surfactants, and cyclodextrins.[3]
Q2: How can I use cyclodextrins to improve the solubility of my benzofuran derivative?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like benzofuran derivatives, forming water-soluble inclusion complexes. This effectively shields the nonpolar drug from the aqueous environment, increasing its apparent solubility.
Experimental Workflow for Cyclodextrin (B1172386) Complexation:
Caption: Workflow for cyclodextrin-based solubility enhancement.
Q3: What is a solid dispersion and how can it help with my benzofuran derivative?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, water-soluble carrier or matrix.[4] This can enhance the dissolution rate by several mechanisms, including:
-
Reduced Particle Size: The drug is dispersed at a molecular or amorphous level, increasing the surface area for dissolution.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Conversion to Amorphous State: The high-energy amorphous form of the drug is more soluble than its crystalline counterpart.
Q4: Can a prodrug approach be used to improve the solubility of benzofuran derivatives?
A4: Yes, a prodrug strategy can be very effective. This involves chemically modifying the benzofuran derivative to attach a polar, water-solubilizing promoiety. This promoiety is designed to be cleaved in vivo, releasing the active parent drug. For example, a glycine (B1666218) prodrug has been synthesized to act as a vascular disrupting agent.[5] Common promoieties for improving aqueous solubility include phosphates, amino acids, and polyethylene (B3416737) glycol (PEG).[2][6]
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of benzofuran derivatives using various techniques.
Table 1: Solubility of Benzofuran Derivatives in Different Solvents
| Compound | Solvent | Solubility |
| Benzofuran | Water | Insoluble[7][8] |
| Benzofuran | Ethanol | Soluble[8] |
| Benzofuran | Benzene, Petroleum Ether | Miscible[7] |
Table 2: Solubility Enhancement of Benzofuran Derivatives
| Derivative | Technique | Solubility Improvement | Reference |
| Naftifine analog (144f) | Chemical Modification | 19.7 mg/mL | [5] |
| Naftifine analog (144i) | Chemical Modification | 7.4 mg/mL | [5] |
| Naftifine analog (144j) | Chemical Modification | 3.9 mg/mL | [5] |
| Naftifine analog (144l) | Chemical Modification | 10.0 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Benzofuran Derivative-Cyclodextrin Inclusion Complex by Co-precipitation
Objective: To prepare a solid inclusion complex of a poorly soluble benzofuran derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Benzofuran derivative
-
β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Organic solvent in which the benzofuran is soluble (e.g., ethanol, acetone)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, vacuum flask)
-
Oven or vacuum desiccator
Methodology:
-
Dissolve the Cyclodextrin: Prepare a saturated or near-saturated aqueous solution of the chosen cyclodextrin by dissolving it in deionized water with gentle heating and stirring.
-
Dissolve the Benzofuran Derivative: In a separate container, dissolve the benzofuran derivative in a minimal amount of a suitable organic solvent.
-
Mix the Solutions: Slowly add the benzofuran derivative solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Induce Precipitation: Continue stirring the mixture for a specified period (e.g., 1-2 hours) at a constant temperature. The inclusion complex should precipitate out of the solution. Cooling the solution may aid precipitation.
-
Isolate the Complex: Collect the precipitate by vacuum filtration.
-
Wash the Complex: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with the organic solvent to remove any uncomplexed benzofuran derivative.
-
Dry the Complex: Dry the resulting powder in an oven at a controlled temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Characterization: The formation of the inclusion complex can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffractometry (XRD), and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11]
Protocol 2: Preparation of a Benzofuran Derivative Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a benzofuran derivative in a hydrophilic polymer to improve its dissolution rate.
Materials:
-
Benzofuran derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG))
-
A common solvent that dissolves both the drug and the polymer (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or a water bath with a nitrogen stream
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh the benzofuran derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w) and dissolve them in a suitable common solvent in a round-bottom flask.[4]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). Alternatively, the solvent can be evaporated in a water bath with a gentle stream of nitrogen.
-
Drying: Further dry the resulting solid film or mass in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Characterization: The solid dispersion can be characterized for its dissolution properties using a standard dissolution apparatus. Solid-state characterization can be performed using DSC and XRD to confirm the amorphous nature of the dispersed drug.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Benzofuran-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran-based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in this important class of drug candidates.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My benzofuran (B130515) candidate shows good lipophilicity (high LogP) but poor permeability in the Caco-2 assay. What could be the reason?
High lipophilicity is generally associated with good membrane permeability, but it is not the only determining factor. Several other physicochemical properties can contribute to poor permeability despite a high LogP value.
Possible Causes and Troubleshooting Steps:
-
High Molecular Weight: As the size of a molecule increases, its ability to passively diffuse across the cell membrane decreases.[1][2]
-
Recommendation: If possible, explore synthetic modifications to reduce the molecular weight while retaining the pharmacophore.
-
-
Low Aqueous Solubility: Highly lipophilic compounds often have poor aqueous solubility. This can lead to the formation of aggregates in the assay medium, reducing the concentration of free compound available for absorption.
-
Efflux Transporter Substrate: Your compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump the compound out of the cell.[5]
-
Recommendation: Conduct a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
-
Intramolecular Hydrogen Bonding: While intramolecular hydrogen bonds can sometimes improve permeability by masking polar groups, in other conformations, they may not be favorable for membrane crossing.
-
Recommendation: Utilize computational modeling to understand the conformational dynamics of your molecule and its hydrogen bonding patterns.
-
FAQ 2: I'm observing conflicting results between my PAMPA and Caco-2 assays for a benzofuran derivative. How should I interpret this?
Discrepancies between the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays are common and can provide valuable insights into the transport mechanisms of your compound.
Interpreting Conflicting Data:
-
High PAMPA Permeability, Low Caco-2 Permeability: This scenario often indicates that your compound is a substrate for efflux transporters. PAMPA only measures passive diffusion, while Caco-2 cells express efflux pumps that can reduce the net transport of the compound across the cell monolayer.[3][6]
-
Low PAMPA Permeability, High Caco-2 Permeability: This suggests the involvement of active uptake transporters or paracellular transport. Caco-2 cells possess uptake transporters that can facilitate the entry of certain molecules, a mechanism not present in the artificial PAMPA membrane.[3]
| Assay Comparison | Possible Interpretation |
| High PAMPA, Low Caco-2 | Efflux transporter substrate |
| Low PAMPA, High Caco-2 | Active uptake or paracellular transport |
| Good Correlation | Primarily passive diffusion |
FAQ 3: I am experiencing low recovery of my lipophilic benzofuran compound in the Caco-2 assay. What steps can I take to improve this?
Low recovery in Caco-2 assays is a frequent issue with lipophilic compounds due to non-specific binding to the assay plates and cell monolayer.[7][8]
Troubleshooting Low Recovery:
-
Addition of Bovine Serum Albumin (BSA): Including BSA (typically 1-4%) in the basolateral (receiver) compartment can help to create a "sink" condition, mimicking in vivo conditions and reducing non-specific binding.[8][9]
-
Use of Organic Solvents: Pre-loading the collection plates with an organic solvent can help to recover compounds that have bound to the plastic.[7]
-
Plate Material: Consider using low-binding plates for your assays.
-
Mass Balance Calculation: Always calculate the mass balance to understand the extent of compound loss. A low mass balance indicates significant binding or metabolism.
FAQ 4: What are some effective strategies to improve the cell permeability of my benzofuran lead compound?
Several medicinal chemistry and formulation strategies can be employed to enhance the cell permeability of your benzofuran drug candidates.
Strategies for Improving Permeability:
-
Prodrug Approach: Masking polar functional groups that hinder membrane permeation with a promoiety that is later cleaved in vivo can significantly improve permeability. For example, converting a polar furan (B31954) amidine (DB75) to its O-methyl amidoxime (B1450833) prodrug (DB289) resulted in an 85-fold increase in Caco-2 permeability.[10]
-
Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[4][11][12]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility, protect it from degradation, and enhance its transport across the intestinal epithelium.[13][14]
-
-
Structural Modification:
-
Lipophilicity Optimization: Systematically modify the structure to achieve an optimal balance between lipophilicity and solubility.
-
Reduction of Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can decrease the polarity of the molecule and improve its permeability.
-
Quantitative Data Example: Prodrug Approach for a Furan Derivative
The following table demonstrates the significant improvement in apparent permeability (Papp) in a Caco-2 assay by converting a polar furan-containing compound into a more lipophilic prodrug.
| Compound | Structure | Papp (A-B) (x 10⁻⁷ cm/s) | Transport Mechanism |
| DB75 (Furan Amidine) | 2,5-bis(4-amidinophenyl)furan | 3.8 | Paracellular |
| DB289 (Prodrug) | 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime | 322.0 | Transcellular |
Data from[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your experimental design and execution.
Caco-2 Permeability Assay Protocol
This protocol outlines the general steps for conducting a Caco-2 permeability assay.
Materials:
-
Caco-2 cells (passage number 20-50)
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without your test compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing your test compound to the apical (donor) side.
-
Add fresh transport buffer (with or without BSA for lipophilic compounds) to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and fresh buffer to the apical side.
-
-
Sample Analysis: Analyze the concentration of your compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general outline for performing a PAMPA experiment.
Materials:
-
PAMPA plate (with a lipid-impregnated artificial membrane)
-
Donor and acceptor plates
-
Phosphate-buffered saline (PBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Prepare Solutions: Prepare the donor solution by dissolving the test compound in PBS. Prepare the acceptor solution (PBS).
-
Assay Setup:
-
Add the acceptor solution to the wells of the acceptor plate.
-
Carefully place the PAMPA membrane plate on top of the acceptor plate, ensuring no air bubbles are trapped.
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
-
Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using a suitable formula that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.
Visualizations
The following diagrams illustrate key concepts and workflows related to cell permeability.
Caption: Factors influencing cell permeability of drug candidates.
Caption: A typical workflow for permeability screening of drug candidates.
References
- 1. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | MDPI [mdpi.com]
- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revolutionizing Drug Delivery: The Promise of Self-emulsifying Systems in Overcoming Bioavailability Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Separation of trans and cis Dihydrobenzofuran Isomers
Welcome to the technical support center for the HPLC separation of trans and cis dihydrobenzofuran isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating trans and cis dihydrobenzofuran isomers by HPLC?
A1: The main challenge lies in the subtle structural differences between trans and cis isomers, which are diastereomers. These isomers often have very similar polarities and hydrodynamic volumes, making them difficult to resolve using standard achiral HPLC methods. Effective separation typically requires careful optimization of the stationary phase, mobile phase, and temperature to exploit the small differences in their interactions with the chromatographic system.
Q2: Should I use normal-phase or reversed-phase HPLC for this separation?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective, and the choice depends on the specific dihydrobenzofuran derivative.
-
Normal-Phase HPLC: Often provides good selectivity for diastereomers. A common starting point is a silica (B1680970) or cyano-bonded column with a non-polar mobile phase like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol.
-
Reversed-Phase HPLC: Can also be successful, particularly with a C18 or phenyl-based column. The mobile phase is typically a mixture of water or buffer with methanol (B129727) or acetonitrile.
Q3: Are chiral stationary phases (CSPs) necessary for separating trans and cis isomers?
A3: While trans and cis isomers are diastereomers and can often be separated on achiral columns, chiral stationary phases can offer unique selectivity and may provide baseline resolution where achiral columns fail. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and can be used in both normal-phase and reversed-phase modes.
Q4: How does temperature affect the separation of these isomers?
A4: Temperature is a critical parameter that can significantly influence selectivity.[1] Varying the column temperature can alter the thermodynamics of the interactions between the isomers and the stationary phase, which may improve resolution.[1] It is recommended to screen a range of temperatures (e.g., 15°C to 40°C) during method development.
Q5: What role do mobile phase additives play in improving separation?
A5: Mobile phase additives can significantly enhance peak shape and resolution.
-
In Normal-Phase: Small amounts of an alcohol (e.g., ethanol, isopropanol) are used to adjust retention and selectivity. For basic analytes, a basic additive like diethylamine (B46881) (DEA) may be needed to reduce peak tailing. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.
-
In Reversed-Phase: The pH of the aqueous portion of the mobile phase is crucial for ionizable compounds. Buffers are used to control the pH and improve reproducibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of trans and cis dihydrobenzofuran isomers.
Problem 1: Poor or No Resolution Between trans and cis Isomer Peaks
dot
Caption: Decision tree for improving isomer resolution.
-
Detailed Steps:
-
Evaluate Stationary Phase: If you are using a standard C18 column, consider switching to a phenyl-hexyl or a chiral stationary phase, which can offer different selectivities for isomers. For normal-phase, a cyano column can be an alternative to silica.
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your strong and weak solvents. In reversed-phase, try switching between methanol and acetonitrile, as they offer different selectivities. In normal-phase, change the alcohol modifier (e.g., from ethanol to isopropanol).
-
Adjust Temperature: Test a range of column temperatures (e.g., 20°C, 30°C, 40°C). Lower temperatures often increase retention and can sometimes improve resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, especially for difficult separations.
-
Problem 2: Peak Tailing for One or Both Isomer Peaks
dot```dot graph Troubleshooting_Peak_Tailing { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Adjust Mobile Phase pH\n(for ionizable compounds)", fillcolor="#FBBC05", fontcolor="#202124"]; AddModifier [label="Add Mobile Phase Modifier\n(e.g., DEA for bases, TFA for acids)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Check for Column Contamination\nor Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; ReduceLoad [label="Reduce Sample Load", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Symmetrical Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckpH; Start -> AddModifier; CheckpH -> AddModifier; AddModifier -> CheckColumn; CheckColumn -> ReduceLoad; ReduceLoad -> Success; }
Caption: Workflow for normal-phase HPLC method development.
-
Column Selection:
-
Start with a standard silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
For potentially difficult separations, screen polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
-
Initial Mobile Phase Screening:
-
Prepare mobile phases of n-Hexane/Ethanol and n-Hexane/Isopropanol in various ratios (e.g., 98:2, 95:5, 90:10).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength for your compounds.
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
Based on the initial screening, select the solvent system that shows the best initial separation.
-
Fine-tune the percentage of the alcohol modifier to achieve optimal resolution (Rs > 1.5).
-
If peak tailing is observed for basic compounds, add 0.1% diethylamine (DEA) to the mobile phase.
-
Vary the column temperature and flow rate to further improve the separation.
-
Protocol 2: Reversed-Phase HPLC Method Development
dot
Caption: Workflow for reversed-phase HPLC method development.
-
Column Selection:
-
Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
A Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions.
-
-
Initial Mobile Phase Screening:
-
Prepare mobile phases of Water/Acetonitrile and Water/Methanol in different ratios (e.g., 60:40, 50:50, 40:60).
-
It is often beneficial to add 0.1% formic acid or acetic acid to the aqueous phase to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
Select the organic modifier and initial composition that provides the best separation.
-
Optimize the percentage of the organic modifier.
-
If the compounds are ionizable, screen different pH values using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers).
-
Adjust temperature and flow rate to maximize resolution.
-
Data Presentation
The following tables provide starting conditions for method development based on the separation of structurally related isomers.
Table 1: Recommended Starting Conditions for Normal-Phase HPLC
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | Silica (250x4.6 mm, 5µm) | Chiralpak IA (250x4.6 mm, 5µm) | Cyano (250x4.6 mm, 5µm) |
| Mobile Phase | n-Hexane:Ethanol (90:10) | n-Hexane:Isopropanol (95:5) | n-Hexane:Ethanol (85:15) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Modifier | None | 0.1% DEA (for basic analytes) | 0.1% TFA (for acidic analytes) |
Table 2: Recommended Starting Conditions for Reversed-Phase HPLC
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | C18 (150x4.6 mm, 5µm) | Phenyl-Hexyl (150x4.6 mm, 5µm) | C18 (150x4.6 mm, 3.5µm) |
| Mobile Phase | Water:Acetonitrile (50:50) | Water:Methanol (40:60) | 20mM Phosphate Buffer (pH 3.0):ACN (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 35°C | 30°C |
| Additive | 0.1% Formic Acid | 0.1% Acetic Acid | None (Buffered) |
References
Technical Support Center: Enhancing Phenoxyl Radical Stability in Biomimetic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for enhancing the stability of phenoxyl radicals in biomimetic synthesis. Below you will find frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of phenoxyl radicals?
A1: Phenoxyl radicals are transient species, and their stability is governed by several key factors. These include:
-
Resonance Stabilization: The unpaired electron can delocalize throughout the aromatic ring, which inherently stabilizes the radical. The extent of delocalization influences its persistence.[1][2]
-
Steric Hindrance: Bulky substituents, particularly at the ortho positions of the phenolic ring, can physically block dimerization and other decay pathways, significantly increasing the radical's lifetime.[1] Some phenoxyl radicals with substantial steric hindrance are completely persistent.[1]
-
Metal Coordination: Complexation with metal ions can significantly stabilize phenoxyl radicals. This occurs by retarding disproportionation reactions through electronic repulsion between the metal cation and the generated organic cation.[3][4] The properties of the metal-coordinated radical can be vastly different from the free radical.[5]
-
Solvent Effects: The choice of solvent can profoundly impact stability by influencing reaction mechanisms such as hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET).[6] For example, hydrogen bonding with the solvent can affect the reactivity of the radical.[7]
-
pH: The pH of the medium affects the protonation state of the parent phenol (B47542) and can influence the rates of decay and side reactions.[8][9] Acid-base equilibria can alter the dominant reaction mechanisms.[1]
-
Association with Surfaces: Adsorption onto the surfaces of fine particles can impart additional stabilization, allowing radicals to persist almost indefinitely in certain environments.[10]
Q2: How can I generate phenoxyl radicals in my experiment?
A2: Phenoxyl radicals are typically generated through the one-electron oxidation of a parent phenol.[11] Common methods include:
-
Chemical Oxidation: Using strong one-electron oxidants. A frequently used oxidant is (NH₄)₂[Ce(NO₃)₆] (CAN), which is effective due to its high redox potential.[3][5]
-
Photochemical Oxidation: Irradiation, often with UV light, can generate phenoxyl radicals.[12] This can be done directly or by using photosensitizers like aromatic ketones.[13]
-
Enzymatic Oxidation: In biomimetic systems, enzymes like peroxidases (e.g., horseradish peroxidase) or tyrosinase can be used to oxidize phenols in the presence of a co-substrate like H₂O₂.[14][15]
-
Electrochemical Oxidation: This method offers a mild, sustainable, and scalable approach for generating persistent radicals by controlling the electrode potential.[16]
Q3: Which analytical techniques are best for detecting and characterizing phenoxyl radicals?
A3: Due to their transient nature, specific spectroscopic techniques are required for characterization:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the only method that directly detects the unpaired electron, making it the definitive technique for identifying and characterizing radical species.[12][17] Analysis of the EPR spectrum provides information on the electronic structure and the identity of the radical.[17]
-
Transient Absorption (TA) Spectroscopy: This technique, often using laser flash photolysis, is used to observe short-lived species. Phenoxyl radicals typically exhibit strong absorption bands around 300-400 nm and weaker, broader bands at longer wavelengths (500-900 nm).[1][3]
-
UV Resonance Raman (UVRR) Spectroscopy: UVRR is highly sensitive to the vibrational modes of the phenoxyl radical and can provide detailed structural information, especially when combined with isotope labeling and DFT calculations.[18]
Troubleshooting Guide
Q4: My phenoxyl radical is decaying too quickly. What are the likely causes and solutions?
A4: Rapid decay is a common issue. Consider the following causes and mitigation strategies:
-
Cause 1: Dimerization. Phenoxyl radicals are prone to self-reaction to form C-C or C-O bonded dimers, which are more stable than the radical monomers.[1]
-
Solution: Introduce bulky substituents (e.g., tert-butyl groups) at the ortho-positions of the phenol precursor. This steric shielding will hinder the approach of two radicals, suppressing dimerization.[1]
-
-
Cause 2: Reaction with Oxygen. While phenoxyl radicals react slowly with molecular oxygen compared to other organic radicals, it can still be a decay pathway, especially for carbon-centered radicals formed after resonance.[10][19]
-
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the concentration of dissolved oxygen.
-
-
Cause 3: Unfavorable pH. The pH can catalyze degradation pathways. For example, acid-catalyzed dehydration of intermediate adducts can lead to radical formation but also other non-radical products.[19]
-
Cause 4: Disproportionation. Radicals can react with each other in a redox reaction, leading to non-radical products.
-
Solution: Introduce metal ions (e.g., Mg²⁺, Ca²⁺, Na⁺) that can coordinate to the phenolate/phenoxyl species. The resulting electronic repulsion can significantly slow down disproportionation reactions.[3]
-
The following workflow can guide your optimization process:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of metal ions on physicochemical properties and redox reactivity of phenolates and phenoxyl radicals: mechanistic insight into hydrogen atom abstraction by phenoxyl radical-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Up to four phenoxyl radicals coordinated to two metal ions in copper and zinc complexes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction with ROO• and HOO• Radicals of Honokiol-Related Neolignan Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Formation and stabilization of persistent free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient Phenoxyl Radicals: Formation and Properties in Aqueous Solutions | NIST [nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenoxyl radical-induced thiol-dependent generation of reactive oxygen species: implications for benzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic galactose oxidase models: biomimetic Cu(II)-phenoxyl-radical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 18. Characterization of the phenoxyl radical in model complexes for the Cu(B) site of cytochrome c oxidase: steady-state and transient absorption measurements, UV resonance raman spectroscopy, EPR spectroscopy, and DFT calculations for M-BIAIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactions of phenol-OH-adduct radicals. Phenoxyl radical formation by water elimination vs. oxidation by dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Stereochemistry in Bioactivity: A Comparative Analysis of trans- vs. cis-Dihydrobenzofurans
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's spatial arrangement and its biological function is paramount. This guide provides an objective comparison of the bioactivity of trans- and cis-dihydrobenzofuran isomers, supported by experimental data, to illuminate the critical role of stereochemistry in drug design and discovery.
The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The relative orientation of substituents at the C2 and C3 positions of the dihydrofuran ring gives rise to cis and trans diastereomers. This seemingly subtle structural difference can have a profound impact on a molecule's three-dimensional shape, and consequently, its interaction with biological targets.
Unraveling the Impact of Stereoisomerism on Anticancer Activity
A significant study by Pieters et al. (1999) on a series of dihydrobenzofuran lignans (B1203133) as potential antitumor agents provides compelling evidence for the stereochemical dependence of bioactivity. While a direct comparison of a cis and trans isomer of the same derivative was not the primary focus, the study revealed a stark difference in the activity of the trans enantiomers of a particularly potent compound, methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (referred to as compound 2b in the study).
The study demonstrated that the (2R, 3R)-trans-enantiomer of compound 2b was twice as active as the racemic mixture in inhibiting tubulin polymerization, a key mechanism for its anticancer effect. In contrast, the (2S, 3S)-trans-enantiomer exhibited minimal activity.[1] This substantial difference in activity between the two trans enantiomers underscores the high degree of stereospecificity required for interaction with the biological target, in this case, the colchicine (B1669291) binding site of tubulin.
Quantitative Comparison of trans-Dihydrobenzofuran Enantiomers
The following table summarizes the quantitative data on the inhibition of tubulin polymerization by the stereoisomers of compound 2b from the aforementioned study.
| Compound | Configuration | Inhibition of Tubulin Polymerization (IC50, µM) |
| Racemic 2b | (2R, 3R) / (2S, 3S) - trans | 13 ± 1 |
| Enantiomer 1 | (2R, 3R) - trans | ~6.5 (inferred as twice the activity of racemic) |
| Enantiomer 2 | (2S, 3S) - trans | Minimally active |
This data clearly illustrates that the specific spatial arrangement of the phenyl group at C2 and the methoxycarbonyl group at C3 in the trans configuration is critical for potent biological activity.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the key experimental methodologies employed in the cited study are detailed below.
Synthesis of Dihydrobenzofuran Lignans
The dihydrobenzofuran lignans were synthesized through a biomimetic reaction sequence. This involved the oxidative dimerization of substituted cinnamic acid methyl esters (e.g., caffeic acid methyl ester to produce compound 2b ) using an oxidizing agent, followed by derivatization reactions to obtain a series of related compounds.[1] The separation of the enantiomers was achieved using chiral chromatography techniques.
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds was evaluated using an in vitro human tumor cell line screening panel consisting of 60 human tumor cell lines. The assay measured the growth inhibition (GI50), which is the molar drug concentration required to cause 50% inhibition of cell growth. The cell lines were exposed to the compounds for a specified period, and cell viability was determined using a colorimetric assay (e.g., Sulforhodamine B assay).[1]
Tubulin Polymerization Inhibition Assay
The mechanism of action was investigated by assessing the ability of the compounds to inhibit the polymerization of tubulin. Purified tubulin was incubated with the test compounds, and the extent of polymerization was monitored by the change in turbidity at 340 nm. The concentration of the compound that inhibited tubulin polymerization by 50% (IC50) was determined.[1]
Visualizing Structure-Activity Relationships
The following diagram illustrates the logical relationship between the stereochemistry of the dihydrobenzofuran lignan (B3055560) and its biological activity, based on the findings of Pieters et al. (1999).
Caption: Stereochemical impact on tubulin inhibition.
Conclusion
References
Validating the Stereochemistry of trans-2,3-Dihydro-3-ethoxyeuparin: An X-ray Crystallography Perspective
The definitive determination of a molecule's three-dimensional atomic arrangement is a cornerstone of chemical and pharmaceutical research. For complex organic molecules such as trans-2,3-Dihydro-3-ethoxyeuparin, with its specific stereochemical configuration, unambiguous structural validation is paramount. While various analytical techniques contribute to elucidating molecular structures, single-crystal X-ray crystallography remains the gold standard for providing a precise and unequivocal atomic-level description. This guide compares the validation of the this compound structure by X-ray crystallography with other common spectroscopic methods, highlighting the experimental data and protocols involved.
Comparison of Analytical Techniques for Structural Validation
The elucidation of a chemical structure is often a puzzle solved by assembling evidence from multiple analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, X-ray crystallography offers a direct visualization of the atomic arrangement in the solid state.
| Parameter | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity of atoms (through-bond correlations), relative stereochemistry (through-space correlations, e.g., NOE), dynamic information in solution.[1][2][3] | Molecular weight, elemental composition (High-Resolution MS). |
| Sample Requirements | Single, well-ordered crystal of sufficient size and quality.[4] | Soluble sample in a deuterated solvent.[5] | Small amount of sample, can be in solid, liquid, or gas phase. |
| Key Advantages | Unambiguous determination of absolute and relative stereochemistry.[5] | Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[2][3] | High sensitivity, requires very small amounts of sample. |
| Key Limitations | Requires the growth of suitable crystals, which can be challenging; the determined structure is of the solid state, which may differ from the solution conformation.[4][5] | Can be difficult to determine absolute stereochemistry; interpretation of complex spectra for large molecules can be challenging.[5] | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
Experimental Protocols
A detailed and robust experimental protocol is critical for obtaining high-quality data for structural validation.
Single-Crystal X-ray Crystallography
-
Crystal Growth: A solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, chloroform, dichloromethane).[6] Slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution is employed to grow single crystals of suitable quality.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to best fit the experimental data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A series of NMR experiments are performed, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, to determine the connectivity of protons and carbons. NOESY or ROESY experiments are conducted to determine through-space correlations, which can help in assigning relative stereochemistry.
-
Data Analysis: The resulting spectra are analyzed to assign chemical shifts, determine coupling constants, and interpret correlations to build a picture of the molecular structure.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating a chemical structure using X-ray crystallography and a comparison of its outputs with other analytical methods.
Caption: Workflow for X-ray crystallography validation.
Caption: Comparison of analytical techniques for structure elucidation.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. atbweb.stanford.edu [atbweb.stanford.edu]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Analysis of the Antioxidant Activities of Ethoxyquin and Resveratrol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the synthetic antioxidant, ethoxyquin (B1671625), with those of various analogs of the natural polyphenol, resveratrol (B1683913). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the evaluation and consideration of these compounds in antioxidant-related research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of ethoxyquin and a selection of resveratrol analogs have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 data for these compounds from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | Assay | IC50 Value | Reference(s) |
| Ethoxyquin | - | Data not available in the provided search results | - |
| Resveratrol | DPPH | 37.28 µM | [1] |
| ABTS | 4.88 ± 0.35 µM | [2] | |
| Resveratrol Analog A | DPPH | Lower than other analogs but higher than resveratrol | [3] |
| Resveratrol Analog C | DPPH | 18.45 µM | [1] |
| Naphthalene (B1677914) Analog (2) | ABTS | 3.14 ± 0.445 µM | [2] |
| Quinoline Analog (3) | ABTS | 3.57 ± 0.496 µM | [2] |
| Quinoline Analog (4) | ABTS | 3.61 ± 0.253 µM | [2] |
| Isoquinoline Analog (5) | ABTS | 2.81 ± 0.034 µM | [2] |
| Quinoxaline Analog (6) | ABTS | 3.10 ± 0.953 µM | [2] |
| Quinazoline Analog (7) | ABTS | 3.54 ± 0.714 µM | [2] |
| Benzoylhydrazine Derivative (29) | DPPH | 69.9 ± 1.8 µM | [4] |
| ABTS | 13 ± 0.2 µM | [4] | |
| Benzoylhydrazine Derivative (31) | DPPH | 46.22 µg/mL | [4] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions. The provided data for ethoxyquin's antioxidant activity is qualitative, highlighting its high efficiency in preventing lipid peroxidation[5][6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the DPPH and ABTS radical scavenging assays as commonly described in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM.
-
Prepare a series of dilutions of the test compound (e.g., ethoxyquin, resveratrol analogs) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to a microplate well or a cuvette.
-
Add an equal volume of the test compound or standard solution at various concentrations.
-
A control containing the solvent instead of the test compound is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS and potassium persulfate in water.
-
Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
Add a fixed volume of the diluted ABTS•+ solution to a microplate well or a cuvette.
-
Add a small volume of the test compound or standard solution at various concentrations.
-
A control containing the solvent instead of the test compound is also prepared.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solutions is measured at 734 nm.
-
The percentage of radical scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
Visualization of Methodologies and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and biological signaling pathways.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Simplified Nrf2-Keap1 antioxidant signaling pathway.
Antioxidant Mechanisms
Ethoxyquin
Ethoxyquin (EQ) is a potent synthetic antioxidant that primarily functions as a free radical scavenger. Its mechanism involves the donation of a hydrogen atom from its secondary amine group to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction[5][6]. The resulting ethoxyquin radical is relatively stable and can undergo further reactions to form non-radical products. Studies have shown that ethoxyquin and its oxidation products possess high antioxidative activity[5][6]. The antioxidant efficiency of ethoxyquin is attributed to its chemical structure and the antioxidant properties of its oxidation products[6].
Resveratrol and its Analogs
Resveratrol (3,5,4'-trihydroxystilbene) and its analogs exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in resveratrol and its analogs are crucial for their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance through the aromatic rings[3]. The number and position of hydroxyl groups significantly influence the radical scavenging activity[3].
-
Modulation of Cellular Antioxidant Enzymes: Resveratrol can upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), through the activation of signaling pathways like the Nrf2-ARE pathway. Puerarin, a compound with structural similarities to isoflavones, has been shown to upregulate antioxidant enzymes by modulating the KEAP1-Nrf2/ARE signaling pathway[7]. This indirect antioxidant mechanism enhances the cell's overall capacity to combat oxidative stress.
-
Inhibition of Pro-oxidant Enzymes: Resveratrol has been reported to inhibit the activity of enzymes that generate reactive oxygen species (ROS), such as xanthine (B1682287) oxidase and NADPH oxidase.
-
Chelation of Metal Ions: By chelating transition metal ions like iron and copper, resveratrol can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
The structural modifications in resveratrol analogs, such as the introduction of additional hydroxyl groups or the extension of the aromatic system, can significantly impact their antioxidant potency. For instance, some π-extended resveratrol analogs containing naphthalene and various heterocyclic scaffolds have demonstrated enhanced antioxidant activity compared to resveratrol in the ABTS assay[2].
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin Reduces Oxidative Damage and Photoaging Caused by UVA Radiation in Human Fibroblasts by Regulating Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of trans-2,3-Dihydro-3-ethoxyeuparin and Structurally Related Benzofurans
For the Attention Of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the cross-reactivity profiling of the novel benzofuran (B130515) derivative, trans-2,3-Dihydro-3-ethoxyeuparin. Due to the limited publicly available data on this specific compound, this document serves as a comparative guide, outlining a strategic approach for its evaluation. We will compare its hypothetical profiling workflow with the known off-target profiles of structurally or pharmacologically related benzofuran compounds: Amiodarone, Benzarone (B1666192), and Bufuralol. The objective is to provide a comprehensive strategy for identifying potential off-target liabilities and ensuring the selectivity of this new chemical entity.
Introduction to Cross-Reactivity Profiling
Cross-reactivity profiling is a critical step in drug discovery and development, aimed at identifying unintended interactions of a drug candidate with a wide range of biological targets. Early identification of off-target binding can mitigate the risk of adverse drug reactions and subsequent late-stage clinical failures. A tiered approach is often employed, starting with broad screening panels, followed by more focused functional and mechanistic assays for any identified "hits."
For a novel benzofuran derivative like this compound, understanding its potential interactions with kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes is crucial, given the known promiscuity of this chemical scaffold.
Comparator Compounds
To contextualize the potential cross-reactivity of this compound, we have selected the following well-characterized benzofuran derivatives as comparators:
-
Amiodarone: A multi-ion channel blocker and antiarrhythmic agent known for its complex pharmacology and numerous off-target effects.
-
Benzarone: A drug previously used for venous insufficiency that has been noted for its effects on mitochondrial function and potential hepatotoxicity.[1]
-
Bufuralol: A non-selective beta-blocker, extensively studied as a probe for CYP2D6 activity.
Proposed Cross-Reactivity Profiling Workflow
A systematic workflow is essential to build a comprehensive selectivity profile for a novel compound. The following diagram illustrates a recommended tiered approach.
Data Presentation: Comparative Off-Target Profiles
While comprehensive, standardized screening data for the comparator compounds is not fully available in the public domain, the following tables summarize known off-target interactions gleaned from various studies. This highlights the types of data that should be generated for this compound.
Table 1: Known Off-Target Interactions of Comparator Compounds
| Compound | Target Class | Specific Target(s) | Effect | Potency (IC50/Ki) |
| Amiodarone | Ion Channel | K(ATP) channels | Inhibition | IC50 = 2.3 µM[2] |
| Ion Channel | Apamin-sensitive K+ channels (IKAS) | Inhibition | IC50 = 2.67 µM[3] | |
| Enzyme (CYP450) | CYP1A1 | Mixed Inhibition | Ki = 1.4 µM[4] | |
| Enzyme (CYP450) | CYP2C9, CYP2D6, CYP3A4 | Weak Inhibition | Ki = 45.1 - 271.6 µM[4] | |
| Benzarone | Cellular Organelle | Mitochondria | Decreased membrane potential, uncoupled oxidative phosphorylation | 50% decrease in respiratory control at 10.8 µM[1] |
| Bufuralol | Enzyme (CYP450) | CYP2D6 | Substrate/Inhibitor | - |
Table 2: Illustrative Data from a Broad Kinase Screen (Hypothetical for Amiodarone)
No public KINOMEscan data for Amiodarone was identified. This table is a hypothetical representation of potential results.
| Kinase Target | Assay Type | % Inhibition @ 10 µM |
| AAK1 | Binding | 85 |
| ABL1 | Binding | 30 |
| AURKA | Binding | 92 |
| ... | ... | ... |
| WNK1 | Binding | 15 |
Table 3: Illustrative Data from a SafetyScreen44 Panel (Hypothetical for Benzarone)
No public Eurofins SafetyScreen data for Benzarone was identified. This table is a hypothetical representation of potential results.
| Target | Assay Type | % Inhibition @ 10 µM |
| Adenosine A1 Receptor | Radioligand Binding | 12 |
| Adrenergic α1A Receptor | Radioligand Binding | 65 |
| Cannabinoid CB1 Receptor | Radioligand Binding | 5 |
| hERG Channel | Radioligand Binding | 45 |
| ... | ... | ... |
| COX-2 | Enzyme Activity | 25 |
Experimental Protocols
KINOMEscan® Competition Binding Assay
The KINOMEscan® assay platform utilizes a competition-based binding assay to quantify the interaction of a test compound with a panel of kinases.
Protocol Outline:
-
Assay Components: The assay consists of a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as percent inhibition relative to a DMSO control. For dose-response experiments, IC50 or Kd values are calculated.
Radioligand Binding Assay (e.g., Eurofins SafetyScreen)
Radioligand binding assays are used to determine the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol Outline:
-
Preparation of Reagents:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used.
-
Test Compound: Serial dilutions of the test compound are prepared.
-
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations. Control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand) are included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Washing: The filters are washed with cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition by the test compound is calculated, and IC50 values are determined from the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for measuring the inhibition of kinase activity.
Protocol Outline:
-
Reagent Preparation:
-
Kinase: A purified recombinant kinase.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, often used at a concentration near its Km for the kinase.
-
Test Compound: Serial dilutions of the inhibitor.
-
-
Kinase Reaction:
-
The kinase and test compound are pre-incubated in a suitable reaction buffer.
-
The reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
-
Detection of Phosphorylation: The amount of phosphorylated substrate is measured. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and quantifying the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence: Using phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent or luminescent signal.
-
-
Data Analysis: The kinase activity is measured in the presence of different concentrations of the inhibitor. The data is plotted to generate a dose-response curve, from which the IC50 value is determined.
Conclusion and Recommendations
The provided framework outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Given the diverse biological activities of the benzofuran scaffold, a comprehensive assessment against a broad range of kinases, GPCRs, ion channels, and enzymes is strongly recommended. The comparator compounds, Amiodarone, Benzarone, and Bufuralol, serve as valuable benchmarks for interpreting the potential off-target liabilities.
It is crucial to generate robust, quantitative data through standardized screening platforms and to follow up on any significant hits with appropriate functional and mechanistic studies. This will enable a thorough understanding of the selectivity of this compound and support its progression as a safe and effective therapeutic candidate.
References
- 1. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone Inhibits Apamin-Sensitive Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic trans-2,3-Dihydro-3-ethoxyeuparin and its Natural Counterpart, Euparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic compound trans-2,3-Dihydro-3-ethoxyeuparin and the naturally occurring benzofuran, euparin (B158306). While extensive research has elucidated the biological activities of natural euparin, a comprehensive experimental profile for its synthetic derivative, this compound, is not publicly available. This document summarizes the known data for both compounds, offering a baseline for future research and highlighting the potential for comparative studies.
Chemical and Physical Properties
A fundamental comparison begins with the structural and physical properties of each compound. The addition of an ethoxy group and the saturation of the furan (B31954) ring in the synthetic analogue are expected to alter its polarity, solubility, and interaction with biological targets.
| Property | Natural Isolate: Euparin | Synthetic: this compound |
| Chemical Structure | 1-[(2R)-6-hydroxy-2-(1-methylethenyl)-1-benzofuran-5-yl]ethanone | (-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-1-benzofuran-5-yl]ethanone[1] |
| CAS Number | 532-48-9 | 1015698-14-2[1] |
| Molecular Formula | C13H12O3 | C15H18O4[1] |
| Molecular Weight | 216.23 g/mol | 262.30 g/mol [1] |
| Appearance | Powder | Not specified |
| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity: A Focus on Natural Euparin
Currently, there is a lack of published experimental data on the biological activity of synthetic this compound. The following sections detail the well-documented activities of its natural precursor, euparin.
Antiviral Activity
Euparin has demonstrated notable antiviral properties, particularly against poliovirus.[2][3] It is suggested that its mechanism of action involves the inhibition of the early stages of the viral replication cycle, occurring between virus adsorption to the host cell and the initial twenty minutes post-infection.[2]
Antioxidant Activity
Euparin is recognized as a reactive oxygen species (ROS) inhibitor.[3][4] This activity is likely attributed to its phenolic structure, which can scavenge free radicals and reduce oxidative stress.
Cytotoxic Activity
Studies have indicated that euparin exhibits cytotoxic effects against various cancer cell lines. This suggests a potential for its development as an anticancer agent, although the precise mechanisms of its cytotoxicity are still under investigation.
Other Biological Activities
Beyond these core activities, euparin has also been investigated for its antifungal and antidepressant effects.[2] Research into its antidepressant properties has pointed towards the involvement of the SAT1/NMDAR2B/BDNF signaling pathway.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of compounds like euparin.
Antiviral Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for poliovirus) in 6-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., euparin) in a cell culture medium.
-
Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow for viral replication and plaque formation.
-
Staining and Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated to determine its antiviral potency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of a compound to scavenge free radicals.
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Reaction: Mix the DPPH solution with the test compound solutions and incubate in the dark.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathway and Experimental Workflow
To visualize the processes involved in the evaluation and mechanism of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for comparing natural and synthetic compounds.
Caption: Proposed antiviral mechanism of action for Euparin.
Conclusion and Future Directions
While natural euparin has a well-established profile of biological activities, its synthetic derivative, this compound, remains largely uncharacterized in the public domain. The structural modifications in the synthetic compound—saturation of the furan ring and the addition of an ethoxy group—are likely to influence its pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to enable a direct and quantitative comparison with its natural counterpart. Such studies would be invaluable for understanding the structure-activity relationships of euparin-related compounds and for the potential development of novel therapeutic agents.
References
- 1. chemwhat.com [chemwhat.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Euparin (Zelanin) | Reactive Oxygen Species | 532-48-9 | Invivochem [invivochem.com]
- 5. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and SAT1/NMDAR2B/BDNF Signal Pathway [jstage.jst.go.jp]
Benchmarking the Anti-Inflammatory Effects of Benzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of benzofuran (B130515) derivatives against commonly used anti-inflammatory agents. The information is supported by experimental data to assist in the evaluation and development of novel anti-inflammatory therapeutics. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.[1][2][3] This guide will delve into their anti-inflammatory potential by comparing their efficacy with established drugs like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Efficacy of Benzofurans and Standard Anti-Inflammatory Drugs
The anti-inflammatory activity of benzofuran derivatives has been evaluated through various in vitro and in vivo assays. A key aspect of their mechanism is the inhibition of inflammatory mediators and pathways. This section provides a quantitative comparison of representative benzofuran derivatives with standard anti-inflammatory drugs.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Benzofuran Derivatives | ||
| Compound 1 | 17.3 | [4] |
| Compound 4 | 16.5 | [4] |
| Compound 5d (piperazine/benzofuran hybrid) | 52.23 ± 0.97 | [5][6] |
| Standard Drug | ||
| Celecoxib | 32.1 ± 1.7 | [4] |
Table 2: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzofuran Derivatives | ||||
| Fluorinated Benzofuran Derivative 3 | - | - | - | [7] |
| Fluorinated Benzofuran Derivative 5 | - | - | - | [7] |
| Fluorinated Benzofuran Derivative 6 | - | - | - | [7] |
| Iodobenzofuran Derivative 2b | - | - | - | [8] |
| Iodobenzofuran Derivative 2c | - | - | - | [8] |
| Standard NSAIDs | ||||
| Diclofenac | 0.076 | 0.026 | 2.9 | [9] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [9] |
| Celecoxib | 82 | 6.8 | 12 | [9] |
| Rofecoxib | >100 | 25 | >4.0 | [9] |
A higher selectivity index indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo acute anti-inflammatory activity of compounds.
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Benzofuran Derivatives | ||||
| Iodobenzofuran Derivative 2b | - | Surpassed Diclofenac | - | [8] |
| Iodobenzofuran Derivative 2c | - | Surpassed Diclofenac | - | [8] |
| Standard NSAID | ||||
| Indomethacin | 5 | Significant Inhibition | 1, 2, 3, 4, 5 | [10] |
| Indomethacin | 20 | Significant Inhibition | 4 | [11] |
Modulation of Pro-Inflammatory Cytokines
Benzofuran derivatives have been shown to modulate the production of key pro-inflammatory cytokines, which are crucial mediators of the inflammatory response.
Table 4: Effect on Pro-Inflammatory Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine | Effect | Reference |
| Benzofuran Derivative | |||||
| Compound 5d | LPS-stimulated RAW264.7 cells | LPS | TNF-α, IL-6 | Down-regulation | [5][6][12] |
| Compound 5d | Endotoxemic mice | LPS | IL-1β, TNF-α, IL-6 | Reduction in serum and tissues | [5][6][12] |
| Standard Corticosteroid | |||||
| Dexamethasone (B1670325) | Human Lung Fibroblasts | TNF-α / IL-1β | IL-6, CXCL8 | Inhibition (40-90%) | [13] |
| Dexamethasone | PBMCs from RA patients | Concanavalin A | IL-6, IL-10 | Significant Inhibition | [14] |
| Dexamethasone | PBMCs from RA patients | Concanavalin A | TNF-α, IFN-γ | Inhibition at higher doses | [14] |
Signaling Pathway Modulation
A key mechanism for the anti-inflammatory action of benzofurans involves the inhibition of major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6]
The piperazine/benzofuran hybrid compound 5d has been shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in LPS-stimulated RAW264.7 cells.[5][6] This includes the inhibition of IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[5][6]
Caption: Benzofuran inhibition of NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (benzofuran derivatives or standard drugs) for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): Determine the NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme. Dissolve test compounds and controls (e.g., diclofenac, celecoxib) in DMSO.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells.
-
Pre-incubation: Incubate the plate for approximately 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This model is used to assess the acute anti-inflammatory activity of compounds in vivo.
-
Animal Model: Use male Wistar rats or Swiss mice.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10-20 mg/kg), and test groups (various doses of benzofuran derivatives). Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This assay is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Sample Addition: Add standards, controls, and samples (cell culture supernatants or diluted serum) to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop color.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Caption: A typical workflow for evaluating anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-2,3-Dihydro-3-ethoxyeuparin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of trans-2,3-Dihydro-3-ethoxyeuparin. The information is intended to support laboratory safety and build confidence in chemical handling procedures.
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Furthermore, it is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA[1]. However, adherence to standard laboratory safety protocols is essential when handling any chemical.
Personal Protective Equipment (PPE)
Even when working with non-hazardous substances, a baseline of personal protective equipment should be utilized to ensure safety and prevent contamination.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
Operational and Handling Plan
Storage: Store in a cool, dry place. One supplier recommends storage at -20°C[2]. Keep containers tightly closed when not in use.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Wash hands thoroughly after handling.
First Aid Measures: In the event of exposure, follow these first aid guidelines[1]:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. |
| Skin Contact | Take off contaminated clothing and rinse skin with water. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Disposal Plan
Dispose of contents and container in accordance with local, state, and federal regulations. For a non-hazardous substance, this typically involves disposal in the regular chemical waste stream, but it is imperative to confirm with your institution's environmental health and safety (EHS) office.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
